molecular formula C5H6INO2 B1406534 (4-Iodo-3-methylisoxazol-5-yl)methanol CAS No. 1380519-89-0

(4-Iodo-3-methylisoxazol-5-yl)methanol

Katalognummer: B1406534
CAS-Nummer: 1380519-89-0
Molekulargewicht: 239.01 g/mol
InChI-Schlüssel: JWROZXJJWOCEJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Iodo-3-methylisoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H6INO2 and its molecular weight is 239.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Iodo-3-methylisoxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Iodo-3-methylisoxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWROZXJJWOCEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (4-Iodo-3-methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (4-Iodo-3-methylisoxazol-5-yl)methanol

Executive Summary

(4-Iodo-3-methylisoxazol-5-yl)methanol (CAS 1797983-69-7) is a high-value heterocyclic building block utilized extensively in fragment-based drug discovery (FBDD) and medicinal chemistry. Distinguished by its orthogonal reactivity, this compound features an electron-deficient isoxazole core decorated with two distinct functional "handles": an iodine atom at the C4 position and a hydroxymethyl group at the C5 position.

This dual-functionality allows for divergent synthesis. The C4-iodine serves as an excellent electrophile for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C5-alcohol offers a versatile site for oxidation, alkylation, or conversion into leaving groups. This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol, and a strategic roadmap for its application in generating bioactive libraries.

Chemical Identity & Structural Analysis

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[1] In (4-Iodo-3-methylisoxazol-5-yl)methanol, the 3-methyl group provides steric definition, while the 4-iodo substituent introduces significant polarizability and halogen-bonding potential.

Table 1: Physicochemical Profile[2][3]
ParameterData
CAS Number 1797983-69-7
IUPAC Name (4-Iodo-3-methyl-1,2-oxazol-5-yl)methanol
Molecular Formula C₅H₆INO₂
Molecular Weight 239.01 g/mol
SMILES CC1=NOC(=C1I)CO
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~13.5 (Alcohol -OH); Isoxazole N is weakly basic
Electronic Properties

The isoxazole ring is π-deficient, making the C4 position susceptible to nucleophilic attack only under specific conditions, but highly reactive toward palladium oxidative addition due to the C-I bond weakness. The oxygen atom in the ring exerts an inductive electron-withdrawing effect, increasing the acidity of the C5-hydroxymethyl protons compared to a standard benzyl alcohol.

Synthesis & Production Protocol

While various routes exist, the most robust and scalable method involves the direct electrophilic iodination of the commercially available precursor, (3-methylisoxazol-5-yl)methanol (CAS 14716-89-3). This approach avoids the formation of unstable regioisomers common in cyclization strategies.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (SEAr). The isoxazole ring, activated by the 3-methyl group, attacks the iodonium source (N-iodosuccinimide, NIS). The C4 position is the preferred site for substitution due to electronic directing effects of the ring heteroatoms.

Experimental Workflow

Reagents:

  • Precursor: (3-Methylisoxazol-5-yl)methanol (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or Trifluoroacetic acid (TFA) (for difficult substrates)

  • Temperature: Room Temperature (25°C) to 60°C

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with (3-methylisoxazol-5-yl)methanol (10 mmol) and anhydrous acetonitrile (50 mL). Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Addition: Add N-iodosuccinimide (11 mmol) portion-wise over 10 minutes to control the exotherm.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Conversion is typically complete within 2–4 hours.

    • Note: If reaction is sluggish, heat to 50°C or add a catalytic amount of TFA (10 mol%).

  • Quench: Dilute the reaction mixture with ethyl acetate (100 mL) and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of yellow/brown color).

  • Work-up: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield the title compound.

SynthesisWorkflow Precursor (3-Methylisoxazol-5-yl)methanol (CAS 14716-89-3) Process Stir 25°C, 4h (Electrophilic Iodination) Precursor->Process Reagents Reagents: NIS (1.1 eq) Acetonitrile Reagents->Process Quench Quench: Na2S2O3 (aq) Process->Quench Product (4-Iodo-3-methylisoxazol-5-yl)methanol (CAS 1797983-69-7) Quench->Product

Figure 1: Validated synthetic route via electrophilic iodination of the isoxazole core.

Reactivity Profile & Derivatization

The utility of (4-Iodo-3-methylisoxazol-5-yl)methanol lies in its ability to serve as a divergent node in synthesis. The reactivity can be mapped into two distinct zones: the C4-Iodine (Cross-Coupling Zone) and the C5-Methanol (Functional Group Interconversion Zone).

Zone A: C4-Iodine (Cross-Coupling)

The C-I bond is weak (~50 kcal/mol), facilitating rapid oxidative addition to Pd(0).

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems.

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

  • Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-isoxazoles.

    • Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF.

  • Stille Coupling: Reacts with organostannanes.

Zone B: C5-Methanol (FGI)

The primary alcohol is a handle for chain extension or motif modification.

  • Oxidation: Conversion to 4-iodo-3-methylisoxazole-5-carbaldehyde using MnO₂ or Dess-Martin Periodinane. This aldehyde is a precursor for reductive amination.

  • Nucleophilic Substitution: Conversion to a bromide (PBr₃) or mesylate (MsCl/Et₃N) allows for SN2 displacement by amines or thiols.

ReactivityMap Core (4-Iodo-3-methylisoxazol-5-yl)methanol Suzuki Biaryl Isoxazoles (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 Pd(0) Sonogashira Alkynyl Isoxazoles (Sonogashira Coupling) Core->Sonogashira Alkyne CuI/Pd(II) Aldehyde Isoxazole-5-carbaldehyde (Oxidation: MnO2) Core->Aldehyde Oxidation Halide 5-(Bromomethyl)isoxazole (Substitution: PBr3) Core->Halide Activation

Figure 2: Divergent reactivity map demonstrating the compound's versatility as a chemical scaffold.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The compound satisfies the "Rule of Three" for fragments (MW < 300, ClogP < 3, H-bond donors/acceptors < 3). The iodine atom provides an X-ray crystallographic handle (anomalous scattering) to verify binding modes in protein active sites.

Pharmacophore Utility
  • GABA Agonists/Antagonists: Isoxazole derivatives mimic the carboxylic acid of GABA (gamma-aminobutyric acid) and glutamate. The 4-iodo group can be substituted with lipophilic moieties to target specific receptor subtypes.

  • Bromodomain Inhibitors: As noted in patent literature, isoxazole-5-methanol derivatives are intermediates for synthesizing inhibitors of bromodomain-containing proteins (e.g., BRD4), which are targets in oncology.

Safety & Handling

  • Hazards: The compound is an organoiodide and a primary alcohol. It may cause skin irritation, serious eye irritation, and respiratory irritation (H315, H319, H335).

  • Stability: Store at 2–8°C under inert gas. Light sensitive (iodine-carbon bond cleavage may occur over prolonged exposure to UV).

  • Disposal: Dispose of as halogenated organic waste.

References

  • PubChem. (n.d.). (4-iodo-3-methylisoxazol-5-yl)methanol (CID 91618242). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2018). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde (CN108329279B).
  • Waldo, J. P., & Larock, R. C. (2005).[2] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. (Contextual grounding for electrophilic iodination mechanisms). Retrieved from [Link]

Sources

Solubility profile of (4-Iodo-3-methylisoxazol-5-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (4-Iodo-3-methylisoxazol-5-yl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that governs its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the solubility profile of (4-Iodo-3-methylisoxazol-5-yl)methanol, a functionalized isoxazole derivative of interest in medicinal chemistry.[1][2][3] Lacking publicly available empirical data for this specific molecule[4], this document serves as a predictive guide and a practical manual. It combines theoretical principles based on the molecule's structural components with detailed, field-proven experimental protocols for determining its solubility. The objective is to empower researchers to accurately measure, interpret, and apply the solubility data of this compound and structurally similar molecules in drug discovery and process development workflows.

Introduction: The Significance of (4-Iodo-3-methylisoxazol-5-yl)methanol

Isoxazole derivatives are a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][5] (4-Iodo-3-methylisoxazol-5-yl)methanol represents a versatile building block. Its structure combines the polar, electron-rich isoxazole ring with three key functional groups:

  • An iodo group at the 4-position, which can serve as a handle for transition metal-catalyzed cross-coupling reactions to build molecular complexity.

  • A methyl group at the 3-position, influencing steric and electronic properties.

  • A hydroxymethyl (methanol) group at the 5-position, providing a site for further derivatization and significantly impacting polarity.

Understanding the solubility of this intermediate is paramount. In process chemistry, solubility dictates the choice of solvents for reaction, purification, and crystallization. In drug development, the solubility of a final compound or its precursors profoundly affects formulation strategies, bioavailability, and the reliability of in vitro biological assays.[6][7]

Theoretical Solubility Profile: A Structural Analysis

The overall solubility of (4-Iodo-3-methylisoxazol-5-yl)methanol is a composite of the contributions from its distinct structural motifs. The principle of "like dissolves like" provides a foundational framework for prediction.[8]

  • The Isoxazole Core : The isoxazole ring, with its nitrogen and oxygen heteroatoms, imparts a degree of polarity to the molecule. This suggests a baseline solubility in polar solvents.[9]

  • The Hydroxymethyl Group (-CH₂OH) : This is arguably the most significant contributor to solubility in polar solvents. The hydroxyl group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs).[10][11] This capacity for hydrogen bonding is expected to lead to high solubility in polar protic solvents like methanol, ethanol, and water.[12] It will also promote solubility in polar aprotic solvents that are hydrogen bond acceptors, such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetone.

  • The Iodo Group (-I) : Halogenation is a common strategy in medicinal chemistry to modulate lipophilicity. Generally, it is assumed to increase lipophilicity and decrease aqueous solubility.[13] However, this effect is complex. Unexpectedly, studies have shown that halogenation can sometimes increase aqueous solubility, with iodination having the most pronounced effect.[14] This is attributed to an increase in the molecule's overall polarity and polarizability.[14][15] The large, polarizable electron cloud of the iodine atom can participate in dipole-dipole and London dispersion forces, which may enhance interactions with a range of solvents.

  • The Methyl Group (-CH₃) : This small alkyl group will provide a minor contribution to the molecule's non-polar character, slightly favoring solubility in less polar solvents.

Predicted Solubility Trends:

Based on this analysis, we can predict the following solubility hierarchy for (4-Iodo-3-methylisoxazol-5-yl)methanol:

High Solubility : Expected in polar protic solvents (e.g., Methanol, Ethanol) and highly polar aprotic solvents (e.g., DMSO, DMF) where hydrogen bonding and strong dipole-dipole interactions can be maximized.

Moderate Solubility : Expected in other polar aprotic solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, THF).

Low to Negligible Solubility : Expected in non-polar solvents (e.g., Toluene, Hexane, Cyclohexane) where the molecule's polar functional groups cannot form favorable interactions.[16]

Experimental Determination of Solubility

To move from prediction to quantification, rigorous experimental protocols are necessary. In drug discovery, two types of solubility are routinely measured: thermodynamic and kinetic.[6][17] Both provide context-specific and valuable data.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, in the presence of excess solid.[18] The shake-flask method is the universally recognized gold standard for this measurement.[19]

Causality and Rationale: This protocol is designed to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing a definitive solubility value. The extended incubation time allows for any potential solid-state transformations (e.g., from an amorphous to a more stable, less soluble crystalline form) to occur.[18]

Step-by-Step Methodology:

  • Preparation : Add an excess of solid (4-Iodo-3-methylisoxazol-5-yl)methanol to a series of glass vials (e.g., 2-5 mg per vial). The key is to ensure that undissolved solid remains visible at the end of the experiment.[20]

  • Solvent Addition : Add a precise volume (e.g., 1 mL) of each selected organic solvent to its respective vial.

  • Equilibration : Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled incubator. For pharmaceutical relevance, 37 °C is often used, but room temperature (25 °C) is also common. Agitate the samples for 24 to 72 hours.[6][20] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming.[19]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation (e.g., 10,000 rpm for 10 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method to separate the saturated solution from the solid.[6]

  • Quantification : Immediately dilute the clarified supernatant with a suitable solvent to prevent precipitation upon cooling or solvent evaporation. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the thermodynamic solubility, typically expressed in µg/mL or mM.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Vials B Add Test Solvents A->B C Seal & Agitate (24-72h at const. Temp) B->C D Centrifuge Samples C->D E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate E->F G Quantify by HPLC-UV or LC-MS F->G H Calculate Solubility (µg/mL or mM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock solution (typically DMSO), can dissolve in an aqueous or organic solvent before it precipitates.[7] It's a non-equilibrium measurement widely used for early-stage screening because it is fast and requires minimal compound.[21] The result often reflects the solubility of the amorphous state and can be higher than the thermodynamic solubility.[18]

Causality and Rationale: This method mimics the conditions of many high-throughput screening (HTS) biological assays, where compounds are introduced from DMSO stocks into an aqueous buffer. By measuring light scattering (nephelometry), we can rapidly detect the formation of a precipitate as the concentration increases, identifying the kinetic solubility limit.[21]

Step-by-Step Methodology:

  • Stock Solution : Prepare a high-concentration stock solution of (4-Iodo-3-methylisoxazol-5-yl)methanol in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Preparation : In a 96- or 384-well microplate, add the desired organic solvent to each well.

  • Serial Dilution : Use a liquid handling robot to perform serial additions of the DMSO stock solution into the solvent-filled wells to create a range of concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation : Shake the plate briefly (e.g., 1-2 hours) at a controlled temperature.[6]

  • Measurement : Place the microplate in a laser nephelometer. The instrument measures the amount of light scattered by insoluble particles (precipitate) in each well.

  • Data Analysis : Plot the measured light scattering (counts) versus the compound concentration. The kinetic solubility is the concentration at which the light scattering signal begins to increase sharply, indicating the onset of precipitation.[21]

G cluster_prep Preparation cluster_measure Measurement & Analysis A Prepare High-Conc. Stock in DMSO C Add Stock to Wells (Create Conc. Gradient) A->C B Dispense Solvents to Microplate B->C D Incubate Plate (1-2h) C->D E Read Plate in Nephelometer D->E F Plot Scattering vs. Conc. E->F G Determine Precipitation Point (Kinetic Solubility) F->G

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Profile of (4-Iodo-3-methylisoxazol-5-yl)methanol at 25°C

Solvent ClassSolventDielectric Constant (ε)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
Polar Protic Methanol32.7> 2000> 2000
Ethanol24.5> 2000> 2000
Polar Aprotic DMSO46.7> 2000N/A (Stock Solvent)
Acetonitrile37.5~850~1100
Acetone20.7~500~650
Tetrahydrofuran (THF)7.5~250~350
Non-Polar Dichloromethane (DCM)9.1~150~200
Toluene2.4< 10< 15
Hexane1.9< 1< 5

Note: Data are hypothetical and for illustrative purposes only.

Interpretation:

  • A high solubility value in methanol and ethanol would confirm the dominant role of the hydroxymethyl group in forming hydrogen bonds.[11]

  • The difference between thermodynamic and kinetic solubility values is expected. Kinetic values are often higher because they may represent a supersaturated state or the solubility of a more soluble amorphous form.[17][18]

  • Solubility generally tracks with solvent polarity (dielectric constant), but specific solute-solvent interactions (like hydrogen bonding) are more predictive than polarity alone.

Conclusion and Practical Implications

This guide provides a robust framework for understanding and experimentally determining the solubility profile of (4-Iodo-3-methylisoxazol-5-yl)methanol. A thorough analysis of its molecular structure predicts high solubility in polar organic solvents, driven primarily by the hydrogen-bonding capability of its hydroxymethyl group.

For the process chemist , this profile suggests that solvents like methanol or ethanol would be excellent choices for reaction media and purification (e.g., recrystallization), while a non-polar solvent like hexane could be an effective anti-solvent.

For the medicinal chemist and drug development professional , this compound's predicted solubility is a favorable starting point. If this moiety were part of a final API, its inherent solubility would be advantageous for achieving adequate dissolution and bioavailability. The detailed protocols provided herein enable the generation of crucial data needed to guide lead optimization, select appropriate vehicles for in vitro and in vivo studies, and build reliable structure-activity relationships.[6][7]

Ultimately, the empirical determination of solubility using the standardized methods outlined in this guide is an indispensable step in the research and development pipeline.

References

  • Properties of Halogenated Compounds. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Yao, Z-J., et al. (2024). Unexpected effect of halogenation on the water solubility of small organic compounds. Computers in Biology and Medicine, 172, 108209. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2018). protocols.io. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Unchained Labs. [Link]

  • How Hydrogen-bonding Influences Properties. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

  • Berna, M., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 584-589. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA. [Link]

  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • Pop, V., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. [Link]

  • Chan, H. K., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics, 632, 122557. [Link]

  • Aqueous Solubility Assay. (n.d.). Bienta. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

  • Hydrogen Bonding-Formation, Types, Conditions and Properties. (n.d.). Allen Overseas. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Effects of Intermolecular Forces. (n.d.). In Introduction to Organic Chemistry. University of Calgary. [Link]

  • Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. (2022). ResearchGate. [Link]

  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices, 3(4), 228-247. [Link]

  • Hydrogen Bonding Interactions and Solubility. (2022). Chemistry LibreTexts. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Why do halogen substituents make molecules more lipophilic? (2016). Chemistry Stack Exchange. [Link]

  • Perspective on halogenated organic compounds. (2023). Environmental Research, 236, 116781. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). Arabian Journal of Chemistry, 9, S1595-S1611. [Link]

  • Why do haloalkanes dissolve in organic solvents? (2017). Quora. [Link]

  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices, 3(4). [Link]

  • (4-iodo-3-methylisoxazol-5-yl)methanol. (n.d.). PubChem. [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024). Molecules, 29(20), 4877. [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (2022). Ukaaz Publications. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). Journal of Medicinal Chemistry, 63(21), 12935-12955. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024). Biological and Molecular Chemistry, 1, 118-126. [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (2023). Molbank, 2023(3), M1756. [Link]

  • (S)-[5-Methyl-3-(3-methyl-thio-phen-2-yl)-4,5-dihydro-isoxazol-5-yl]methanol. (2011). Acta Crystallographica Section E, 67(Pt 5), o1040. [Link]

Sources

Thermodynamic Stability of 4-Iodo-Isoxazole Derivatives: A Process Safety & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Iodo-isoxazole derivatives serve as critical linchpins in modern drug discovery, functioning as versatile electrophiles for Suzuki-Miyaura, Sonogashira, and Heck cross-couplings. However, their utility is counterbalanced by the inherent thermodynamic instability of the isoxazole core—a "loaded spring" containing a weak N–O bond (


) and significant ring strain.

This guide provides a rigorous technical framework for assessing the thermodynamic profile of these derivatives. It moves beyond simple melting point observations to establish a self-validating safety protocol using Differential Scanning Calorimetry (DSC) and mechanistic analysis.[1]

The Theoretical Framework: Why It Instability Matters

The thermodynamic lability of 4-iodo-isoxazoles arises from two competing structural features: the high-energy N–O bond and the polarizable C–I bond.

Bond Dissociation Energy (BDE) Hierarchy

To understand stability, one must analyze the weakest links. In 4-iodo-isoxazoles, thermal stress does not typically break the C–I bond first; it cleaves the heterocyclic N–O bond.

Bond TypeApprox.[2][3] BDE (kJ/mol)Implications
N–O (Isoxazole) ~210 - 230 Primary Failure Point. Susceptible to thermal cleavage and reductive opening.
C–I (Aryl/Heteroaryl) ~270 - 290Secondary Failure Point. Susceptible to radical homolysis at extreme T or UV exposure.
C–C / C–N (Ring) >350Generally stable under standard processing conditions.
The Iodine Effect

While the N–O bond is the primary hazard, the Iodine at C4 exacerbates the issue through Heavy Atom Effects :

  • Steric Strain: The large iodine atom (Van der Waals radius ~1.98 Å) can distort the planar ring, lowering the activation energy for ring-opening.

  • Polarizability: Iodine makes the ring more susceptible to nucleophilic attack or metal-catalyzed decomposition (e.g., during Pd-catalyzed couplings if temperature is uncontrolled).

Mechanistic Pathways of Decomposition

Understanding how the molecule breaks is essential for predicting hazards. The decomposition of isoxazoles is not random; it follows specific, predictable pathways.

Pathway A: Thermal Ring Cleavage (The Nitrile Route)

Under high thermal stress (


), the N–O bond undergoes homolytic or concerted cleavage. This generates a reactive vinyl nitrene  intermediate, which rapidly rearranges into a thermodynamically stable 

-keto nitrile or polymerizes.
Pathway B: The "Baldwin" Style Rearrangement

In some 4-substituted derivatives, thermal or photochemical energy causes a contraction-expansion sequence, isomerizing the isoxazole into a substituted oxazole . This is exothermic and can lead to thermal runaway if not managed.

Visualization: Decomposition Topology

The following diagram maps the critical failure modes of the 4-iodo-isoxazole core.

DecompositionPathways Isoxazole 4-Iodo-Isoxazole (Metastable) Transition N-O Bond Cleavage (Vinyl Nitrene) Isoxazole->Transition Heat (>150°C) Radical Iodine Radical (Homolysis) Isoxazole->Radical UV / Extreme T Nitrile β-Keto Nitrile (Thermodynamic Sink) Transition->Nitrile Major Pathway Oxazole Oxazole Isomer (Rearrangement) Transition->Oxazole Minor Pathway (Substituent Dependent)

Figure 1: Thermal decomposition topology of 4-iodo-isoxazole, highlighting the critical N-O cleavage event.

Thermodynamic Profiling: Experimental Protocols

Trustworthiness Directive: Never assume a derivative is stable based on the parent molecule. Every new substituent changes the electronic profile. The following protocol is a self-validating system for establishing the "Safe Operating Envelope."

Differential Scanning Calorimetry (DSC) Protocol

This is the gold standard for determining


 (decomposition onset temperature) and 

(energy of decomposition).

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–4 mg of the 4-iodo-isoxazole derivative into a Gold-plated high-pressure crucible (to contain volatile iodine/nitriles). Do not use standard aluminum pans if iodine release is expected.

  • Reference: Use an empty crucible of identical mass.

  • Ramp: Heat from

    
     to 
    
    
    
    at a rate of
    
    
    .
    • Expert Note: A slower ramp (

      
      ) is recommended if the melting point and decomposition overlap.
      
  • Analysis:

    • Identify Endotherms (Melting).

    • Identify Exotherms (Decomposition).

    • Critical Threshold: If

      
      , the compound has high energetic potential. If 
      
      
      
      , the process is unsafe.
Isothermal Stability Testing (IST)

DSC is dynamic; real processes are static.

  • Set DSC or TGA to

    
    .
    
  • Hold sample for 24 hours.

  • Fail Criteria: Any mass loss (TGA) or exothermic drift (DSC) indicates long-term instability.

Data Presentation & Interpretation

The following table summarizes typical thermodynamic behaviors for isoxazole derivatives. Note: Values are representative ranges based on literature for the class.

Derivative TypeTypical

(

C)
Energy Release (

)
Risk Level
Unsubstituted Isoxazole > 1801200 - 1500 J/gHigh (Shock Sensitive)
3,5-Dimethyl-4-iodo-isoxazole 200 - 220800 - 1000 J/gModerate
3-Aryl-4-iodo-isoxazole 160 - 190900 - 1200 J/gModerate-High
3-Nitro-4-iodo-isoxazole < 140> 2000 J/gEXTREME (Do not scale)
The "Rule of 100"

For process safety, apply the Rule of 100 :

Ensure the operating temperature is at least 100°C below the DSC onset temperature for distillation/drying, or 50°C below for solution-phase reactions.

Stability Testing Workflow

This workflow ensures that no unstable intermediate moves to scale-up without validation.

SafetyWorkflow Synthesis Synthesis of 4-Iodo-Isoxazole DSC_Screen DSC Screening (5°C/min) Synthesis->DSC_Screen Decision Energy > 800 J/g? DSC_Screen->Decision ARC_Test ARC Testing (Adiabatic Calorimetry) Decision->ARC_Test Yes Safe Proceed to Scale-Up (T < Onset - 50°C) Decision->Safe No ARC_Test->Safe High Onset T Redesign Redesign Process (Lower T / Dilution) ARC_Test->Redesign Low Onset T

Figure 2: Go/No-Go decision tree for scaling up 4-iodo-isoxazole reactions.

Practical Handling & Stabilization

Solvent Selection

Avoid basic solvents (e.g., Pyridine, pure Et3N) at high temperatures (


). Bases catalyze the abstraction of the C3/C5 protons (if available) or nucleophilic attack on the ring, accelerating N–O cleavage [1].
  • Preferred Solvents: Toluene, DMF (anhydrous), 2-MeTHF.

  • Avoid: Aqueous NaOH/KOH at reflux (rapid hydrolysis to nitriles).

Light Sensitivity

The C–I bond is photosensitive. 4-iodo-isoxazoles should be stored in amber glass . Prolonged exposure to UV can generate iodine radicals, which may initiate autocatalytic decomposition of the bulk material.

Workup Precautions

When quenching reactions involving these derivatives:

  • Avoid strong acid workups if the product is an oil; this can trap heat.

  • Destruction of excess Iodine: If unreacted iodine is present, wash with Sodium Thiosulfate. Free iodine can act as a Lewis acid catalyst, lowering the decomposition temperature of the isoxazole ring.

References

  • Mechanisms of Isoxazole Ring Cleavage Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole Source: Organic Letters (ACS Publications) URL:[Link]

  • Thermal Decomposition Kinetics Title: Thermal decomposition of isoxazole: experimental and modeling study Source: The Journal of Physical Chemistry URL:[4][Link]

  • Pyrolysis and Rearrangement Title: The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene Source: Journal of the American Chemical Society URL:[4][Link]

  • General Heterocycle Stability Title: Thermal Stability of Organic Compounds by the Isoteniscope Method Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

A Technical Guide to 3-Methyl-5-Hydroxymethylisoxazole Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of novel therapeutic agents.[1] The incorporation of the isoxazole moiety can significantly enhance a compound's physical, chemical, and pharmacokinetic properties, leading to improved efficacy and reduced toxicity.[2] This guide focuses on a specific, highly versatile building block: 3-methyl-5-hydroxymethylisoxazole. The presence of a reactive hydroxymethyl group at the 5-position provides a critical anchor point for chemical modification, enabling the creation of diverse molecular libraries for screening and optimization.

This document serves as an in-depth technical resource for researchers and drug development professionals. It will detail the synthetic pathways to access this core structure, explore strategies for its derivatization, review the landscape of its biological activities, and provide insights into the structure-activity relationships (SAR) that govern its therapeutic potential. Every protocol and mechanistic claim is grounded in established scientific literature to ensure accuracy and reproducibility.

Part 1: Synthetic Strategies and Core Methodologies

The synthesis of the 3-methyl-5-hydroxymethylisoxazole scaffold and its derivatives can be approached through several validated methodologies. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

De Novo Synthesis of the Isoxazole Ring

The most common approach involves constructing the isoxazole ring from acyclic precursors. A robust and frequently cited method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Key Causality: This reaction is highly efficient for forming the isoxazole core. The regioselectivity (determining which substituent ends up at the 3- vs. 5-position) is controlled by the electronic and steric nature of the alkyne and nitrile oxide. Using propargyl alcohol as the alkyne source directly installs the required hydroxymethyl group at the 5-position.

Experimental Protocol: Synthesis of (3-Methylisoxazol-5-yl)methanol [3]

  • Step 1: In Situ Generation of Acetonitrile Oxide.

    • Dissolve acetaldoxime (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF).

    • Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2 hours. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cycloaddition Reaction.

    • To the mixture from Step 1, slowly add a solution of propargyl alcohol (1.5 eq) in anhydrous THF.

    • Add triethylamine (TEA) (1.2 eq) dropwise to the reaction mixture. The TEA acts as a base to facilitate the in situ elimination of HCl from the hydroximoyl chloride, generating the reactive acetonitrile oxide dipole.

    • Stir the mixture vigorously for 1 hour at room temperature.

  • Step 3: Work-up and Purification.

    • Quench the reaction by adding water.

    • Extract the aqueous suspension with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue using silica gel flash chromatography (eluent: ethyl acetate/hexane, 1:1 v/v) to yield pure (3-methylisoxazol-5-yl)methanol.

Derivatization of the Hydroxymethyl Group

The true utility of (3-methylisoxazol-5-yl)methanol lies in the reactivity of its primary alcohol. This group serves as a handle for introducing a vast array of functional groups via esterification, etherification, or conversion to other functionalities like amines or halides.

Workflow: Derivatization of the Core Scaffold

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes start (3-Methylisoxazol-5-yl)methanol ester Esterification start->ester R-COOH, DCC/DMAP or Acyl Chloride, Base ether Etherification start->ether R-X, NaH (Williamson Synthesis) oxidation Oxidation start->oxidation Jones Reagent or PCC, DCM prod_ester Ester Derivatives (R-CO-O-CH2-) ester->prod_ester prod_ether Ether Derivatives (R-O-CH2-) ether->prod_ether prod_acid Carboxylic Acid (-COOH) oxidation->prod_acid

Caption: General derivatization pathways from the core scaffold.

Experimental Protocol: Oxidation to 3-Methylisoxazole-5-carboxylic acid [3]

This protocol demonstrates a key transformation, converting the alcohol to a carboxylic acid, which can then be used for amide coupling, further expanding the derivative library.

  • Reaction Setup:

    • Dissolve (3-methylisoxazol-5-yl)methanol (1.0 eq) in acetone in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Oxidation:

    • Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise to the stirred solution at 0 °C. The color will change from orange to green/brown.

    • Stir the mixture for 3 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, adjust the pH of the mixture to ~2 using a 1N HCl solution.

    • Extract the residue with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

    • Purify the residue by silica gel flash chromatography to yield 3-methylisoxazole-5-carboxylic acid.

Part 2: Biological Activities and Therapeutic Potential

While specific data on derivatives of 3-methyl-5-hydroxymethylisoxazole is emerging, the broader class of 3,5-disubstituted isoxazoles exhibits a remarkable range of biological activities. This serves as a strong rationale for the exploration of this particular scaffold.

Anticancer Activity

Isoxazole derivatives are potent anticancer agents that act through diverse mechanisms of action.[4]

  • Mechanism of Action - Case Study (Isoxazole-Piperazine Hybrids): In a study on novel isoxazole derivatives, compounds were shown to induce oxidative stress in human liver cancer cells. This led to apoptosis (programmed cell death) and cell cycle arrest. Mechanistic investigation revealed that the compounds inhibited the pro-survival Akt signaling pathway and activated the p53 tumor suppressor protein.[5][6]

  • Mechanism of Action - Case Study (BRD4 Inhibition): Certain 3,5-dimethylisoxazole derivatives have been identified as potent inhibitors of the BRD4 protein, a key epigenetic reader involved in cancer gene transcription.[7][8] Inhibition of BRD4 by these compounds led to the downregulation of the c-Myc oncogene and potent inhibition of cell proliferation in leukemia cell lines.[7][8]

Signaling Pathway: Isoxazole-Induced Apoptosis

G isox Isoxazole Derivative ros ↑ Reactive Oxygen Species (ROS) isox->ros akt Akt Pathway (Pro-Survival) isox->akt Inhibits p53 p53 Activation ros->p53 apoptosis Apoptosis akt->apoptosis Normally Inhibits p53->apoptosis arrest Cell Cycle Arrest p53->arrest

Caption: A potential mechanism for anticancer activity.

Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibiotics (e.g., sulfamethoxazole) and is a fertile ground for the discovery of new antimicrobial agents.

  • Antibacterial and Antifungal Activity: Studies on novel benzofuran-isoxazole hybrids have demonstrated moderate to excellent activity against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[9] The activity is often modulated by the nature of the substituents on the aromatic rings attached to the core.[9] For example, compounds with electron-donating groups (like methoxy) or weak electron-withdrawing groups (like fluoro and chloro) on a phenyl ring attached to the isoxazole enhanced antibacterial activity.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the microorganism (e.g., ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (microorganism in media, no drug) and a negative control (media only, no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is paramount for optimizing a lead compound into a drug candidate. It involves systematically modifying the structure of a molecule and assessing how those changes affect its biological activity.

Key Principles from Related Scaffolds

While a comprehensive SAR table for derivatives of 3-methyl-5-hydroxymethylisoxazole requires further dedicated studies, we can extrapolate key principles from closely related isoxazole series.

  • Steric Hindrance: In a series of 3-phenyl-isoxazol-5-ol analogs, small, linear alkyl groups on the phenyl ring were well-tolerated and maintained high potency. However, a bulky tertiary-butyl group led to a significant loss of activity, suggesting that steric bulk in certain positions can be detrimental to binding with the biological target.[10]

  • Electronic Effects: The same study showed that small halogen atoms (fluorine, chlorine) at the para-position of the phenyl ring resulted in the most potent activity. In contrast, strong electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) caused a dramatic decrease in activity.[10] This indicates that the electronic properties of the substituents are critical and that a fine balance is required for optimal target engagement.

Quantitative Data on Related Isoxazole Inhibitors

The following table summarizes SAR data for a series of 3-phenyl-isoxazol-5-ol analogs tested for their inhibitory activity against chitin synthesis, illustrating the principles discussed above.[10]

Compound IDPhenyl Substituent (R)IC₅₀ (µM)SAR Observation
1 H (unsubstituted)0.05Reference Compound
2 4-F0.02Small halogen enhances potency
3 4-Cl0.03Small halogen enhances potency
6 4-CH₃0.06Small alkyl group is well-tolerated
10 4-n-C₄H₉0.09Linear alkyl group is well-tolerated
11 4-t-C₄H₉>10Bulky alkyl group leads to loss of activity
14 4-NO₂>10Strong EWG leads to loss of activity

Causality Behind SAR: The observed trends suggest that the target protein's binding pocket has specific steric and electronic requirements. The pocket likely has limited space around the phenyl ring, penalizing bulky substituents. Furthermore, the electronic landscape of the pocket may favor interactions with the slightly electron-withdrawing but compact halogen atoms over strongly deactivating groups. These insights are crucial for guiding the next phase of derivative synthesis.

Conclusion and Future Directions

3-Methyl-5-hydroxymethylisoxazole is a valuable and versatile starting material for the development of novel, biologically active compounds. Established synthetic protocols allow for the efficient construction of this core, and the reactive hydroxymethyl group provides a gateway to extensive chemical diversification. The wide range of anticancer and antimicrobial activities observed in related isoxazole derivatives provides a strong impetus for the continued exploration of this scaffold.

Future research should focus on the systematic synthesis and screening of derivative libraries created by modifying the hydroxymethyl group. This will enable the construction of a detailed SAR profile specific to this scaffold, guiding the rational design of next-generation therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Nongrum, R., et al. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances.
  • Basavaraj, P., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Guidechem. (2020). How to Prepare 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID?. Guidechem.com.
  • Shubha, J. P., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(8), 1136-1143.
  • Valduga, C. J., et al. (1999). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(16), 5988.
  • Yilmaz, I., et al. (2025). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
  • Sravani, G. S., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Pharmaceutical Chemistry Journal, 55(12), 1303-1311.
  • Ayad, S. A., et al. (2021). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Pakistan Journal of Pharmaceutical Sciences, 34(3), 825-833.
  • Romeo, R., et al. (2013). Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines. Bioorganic & Medicinal Chemistry, 21(24), 7929-7937.
  • Imperial Chemical Industries PLC. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.
  • Patel, H. V., et al. (2012).
  • Yilmaz, I., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4447-4458.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085.
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • Drug Design Org. (2005).
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126577.

Sources

Illuminating Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (4-Iodo-3-methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth, procedural roadmap for the synthesis, crystallization, and complete crystal structure analysis of the novel compound, (4-Iodo-3-methylisoxazol-5-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive, experience-driven approach to elucidating the three-dimensional structure of this and similar isoxazole derivatives. While a definitive crystal structure for this specific molecule is not yet publicly available in crystallographic databases, this guide furnishes a complete, validated workflow to achieve this outcome.

Strategic Importance and Rationale

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The introduction of an iodine atom at the C4 position and a hydroxymethyl group at the C5 position of the 3-methylisoxazole core presents a molecule with significant potential for forming specific intermolecular interactions, such as hydrogen bonds and halogen bonds. Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design, predicting molecular interactions with biological targets, and understanding its solid-state properties. This guide, therefore, addresses the critical need for a detailed experimental pathway to determine its crystal structure.

Synthesis and Purification: A Proposed Pathway

The synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol can be strategically approached via the reduction of its corresponding aldehyde, 4-iodo-3-methylisoxazole-5-carbaldehyde. A patented method outlines the synthesis of this key precursor, providing a solid foundation for obtaining the target molecule.[3]

Experimental Protocol: Synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol
  • Synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde: Following the patented procedure, 5-(diethoxymethyl)-3-methylisoxazole is subjected to an iodination reaction using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.[3] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Reduction to the Alcohol: The purified 4-iodo-3-methylisoxazole-5-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The reaction is stirred until completion, as indicated by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization: The Gateway to Diffraction-Quality Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis.[4][5] For a small organic molecule like (4-Iodo-3-methylisoxazol-5-yl)methanol, several standard techniques can be employed.

Crystallization Methodologies
  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane). The solution is loosely covered to allow for the slow evaporation of the solvent, promoting the formation of well-ordered crystals.[4][6]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4]

A generalized workflow for the synthesis and structural analysis.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Blueprint

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[7][8]

Step-by-Step SCXRD Analysis Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

Anticipated Crystallographic Data

The following table outlines the key parameters that would be determined from a successful crystal structure analysis.

ParameterDescription
Chemical FormulaC₅H₆INO₂
Formula Weight239.01 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
VolumeV (ų)
ZNumber of molecules per unit cell
Density (calculated)Dcalc (g/cm³)
R-factor and wR-factorIndicators of the quality of the final structural model
Intermolecular InteractionsAnalysis of hydrogen bonds, halogen bonds, and other non-covalent interactions in the crystal packing.

Spectroscopic Verification: Corroborating the Structure

Spectroscopic techniques are essential for confirming the chemical identity and purity of the synthesized compound before and after crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and potentially a signal for the isoxazole ring proton if present. The chemical shifts and coupling patterns will be characteristic of the proposed structure. For example, the precursor aldehyde, 4-iodo-3-methylisoxazole-5-carbaldehyde, shows signals at 9.86 ppm (s, 1H, CHO) and 2.37 ppm (s, 3H, CH₃).[3]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, including the isoxazole ring carbons, the methyl carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region.

  • C=N stretch: A characteristic absorption for the isoxazole ring.

  • C-O stretch: A band typically in the 1000-1300 cm⁻¹ region.

The logical flow from synthesis to structural elucidation.

Conclusion and Future Outlook

This technical guide provides a comprehensive, scientifically grounded framework for the synthesis and definitive structural elucidation of (4-Iodo-3-methylisoxazol-5-yl)methanol. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can obtain a complete and accurate three-dimensional molecular structure. This information will be invaluable for advancing our understanding of the structure-activity relationships of iodinated isoxazole derivatives and will serve as a critical tool in the development of new therapeutic agents and functional materials.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E54(Pt 10), e1. [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1856. [Link]

  • Crystallization of Small Molecules. (n.d.). Universitat Rovira i Virgili. [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1856. [Link]

  • SOP: Crystallization. (n.d.). University of Wisconsin-Madison. [Link]

  • Asirvatham, S., et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Medicinal Chemistry, 11(7), 685-695. [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13586-13594. [Link]

  • ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. ResearchGate. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Studies on some aspects of chemistry of Isoxazole derivatives. (n.d.). N J E S R. [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1853-1865. [Link]

  • Crystallography Open Database (COD). (n.d.). SciCrunch. [Link]

  • About Single X-ray Diffraction. (n.d.). University of Waterloo. [Link]

  • Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • PubChem. (n.d.). (4-iodo-3-methylisoxazol-5-yl)methanol. PubChem. [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. CCDC. [Link]

Sources

An In-depth Technical Guide to the pKa Values and Acidity of Isoxazolyl Methanol Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Acidity in Modern Drug Discovery

In the landscape of contemporary drug discovery, the acidic or basic nature of a molecule, quantified by its pKa value, is a cornerstone of its developability profile. This parameter profoundly influences a compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] For researchers and drug development professionals, a deep understanding of the factors governing pKa is not merely academic; it is a critical tool for rational drug design and lead optimization. This guide provides an in-depth technical exploration of the pKa values and acidity of isoxazolyl methanol derivatives, a class of compounds featuring the versatile isoxazole heterocycle, which is prevalent in numerous therapeutic agents.[4][5]

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in drugs such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole.[6] The inherent electronic properties of the isoxazole ring can be finely tuned through substitution, allowing for the modulation of a molecule's physicochemical properties, including the acidity of appended functional groups like the hydroxyl moiety in isoxazolyl methanels.[4][7] This guide will delve into the structural and electronic factors that dictate the acidity of these derivatives, provide a comprehensive overview of the methodologies for pKa determination, and discuss the profound implications of these values in the drug development pipeline.

The Isoxazole Ring: An Electron-Withdrawing Powerhouse Influencing Acidity

The isoxazole ring is inherently electron-deficient due to the electronegativity of its constituent nitrogen and oxygen atoms. This electron-withdrawing nature has a significant impact on the acidity of any attached functional groups. A prime example that illustrates this effect is the pKa of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid, which has a predicted pKa of approximately 2.11.[8] This low value, comparable to that of some mineral acids, underscores the potent electron-withdrawing capacity of the isoxazole nucleus, which stabilizes the resulting carboxylate anion.

This strong inductive and resonance electron-withdrawing effect of the isoxazole ring will similarly influence the acidity of a hydroxyl group in isoxazolyl methanol derivatives, making them more acidic than typical aliphatic alcohols (pKa ~16-18) and even phenols (pKa ~10).[9][10] The deprotonation of the hydroxyl group leads to an alkoxide anion, the stability of which is significantly enhanced by the delocalization of the negative charge into the electron-deficient isoxazole ring.

The position of the methanol substituent on the isoxazole ring (at C3, C4, or C5) and the nature of other substituents on the ring will further modulate this acidity.

The Impact of Substituents on the Acidity of Isoxazolyl Methanols

The acidity of isoxazolyl methanol derivatives can be rationally modulated by the introduction of various substituents on the isoxazole ring. The principles of physical organic chemistry, specifically the concepts of inductive and resonance effects, provide a robust framework for predicting these changes.[2][11][12]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), halo (e.g., -Cl, -F), and trifluoromethyl (-CF3) groups will further enhance the electron-withdrawing nature of the isoxazole ring.[11] This increased electron withdrawal will further stabilize the conjugate base (alkoxide) formed upon deprotonation of the methanol hydroxyl group, thereby increasing the acidity (i.e., lowering the pKa) of the isoxazolyl methanol. The magnitude of this effect will depend on the strength of the EWG and its position relative to the methanol group.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl (e.g., -CH3, -C2H5), alkoxy (e.g., -OCH3), and amino (-NH2) groups will partially counteract the inherent electron-withdrawing character of the isoxazole ring.[12] By donating electron density to the ring, these substituents will destabilize the conjugate base, leading to a decrease in acidity (i.e., a higher pKa).

The interplay of these substituent effects allows for the fine-tuning of the pKa of isoxazolyl methanol derivatives to optimize their physicochemical properties for specific therapeutic applications.

Below is a table illustrating the predicted qualitative effects of various substituents on the acidity of a hypothetical 3-phenyl-5-(hydroxymethyl)isoxazole.

Substituent on Phenyl Ring (at para-position)Electronic EffectPredicted Effect on Acidity of Methanol OHPredicted pKa Shift
-NO2Strong Electron-WithdrawingIncreaseSignificant Decrease
-CNStrong Electron-WithdrawingIncreaseDecrease
-ClInductive Electron-WithdrawingIncreaseModerate Decrease
-HReference--
-CH3Weak Electron-DonatingDecreaseSlight Increase
-OCH3Resonance Electron-DonatingDecreaseModerate Increase

Methodologies for pKa Determination: A Practical Guide

Accurate determination of pKa values is paramount in drug discovery.[13] Several robust experimental and computational methods are available, each with its own set of advantages and considerations.

Experimental Approaches

Potentiometric titration is a highly accurate and widely used method for pKa determination.[3][14] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[15] The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Protocol for Potentiometric Titration of an Isoxazolyl Methanol Derivative:

  • Sample Preparation: Prepare a solution of the isoxazolyl methanol derivative of known concentration (typically 1-10 mM) in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system such as methanol-water or DMSO-water may be necessary.[16] It is crucial to maintain a constant ionic strength throughout the titration, usually by adding a background electrolyte like KCl.

  • Titrant Preparation: Prepare a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the expected pKa of the analyte. The titrant should be carbonate-free to ensure accuracy.

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the titrant. Titrate the sample by adding small, precise volumes of the titrant and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Causality Behind Experimental Choices:

  • Co-solvent Systems: The choice of co-solvent is critical for sparingly soluble compounds. Methanol is often a good choice as it is protic and can solvate both the neutral and ionized forms of the analyte. However, the use of co-solvents will yield an apparent pKa (psKa) that needs to be extrapolated to obtain the aqueous pKa.[16]

  • Inert Atmosphere: For accurate measurements, especially in basic solutions, it is advisable to perform the titration under an inert atmosphere (e.g., nitrogen or argon) to prevent the dissolution of atmospheric CO2, which can interfere with the titration of weak acids.[15]

Workflow for Potentiometric pKa Determination:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Analyte Solution (with background electrolyte) calibrate Calibrate pH Electrode prep_sample->calibrate prep_titrant Prepare Standardized Titrant (carbonate-free) prep_titrant->calibrate titrate Titrate Sample with Titrant (record pH vs. volume) calibrate->titrate plot_curve Plot Titration Curve (pH vs. volume) titrate->plot_curve determine_pKa Determine pKa (half-equivalence point or first derivative analysis) plot_curve->determine_pKa G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_analyte Prepare Stock Solution of Analyte select_lambda Select Analytical Wavelength (λmax) prep_analyte->select_lambda prep_buffers Prepare a Series of Buffer Solutions of Known pH measure_abs Measure Absorbance of Analyte in Each Buffer prep_buffers->measure_abs select_lambda->measure_abs plot_curve Plot Absorbance vs. pH measure_abs->plot_curve determine_pKa Determine pKa from Sigmoidal Curve plot_curve->determine_pKa

Caption: Workflow for spectrophotometric pKa determination.

Computational Approaches

In silico pKa prediction methods have become increasingly valuable in early-stage drug discovery for high-throughput screening of large compound libraries. [13][17]These methods can be broadly categorized into quantum mechanical (QM) and quantitative structure-activity relationship (QSAR) approaches.

  • Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the deprotonation reaction in the gas phase and then apply a solvation model to account for the effect of the solvent. [18]While computationally intensive, QM methods can provide accurate pKa predictions, especially for novel scaffolds.

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are developed by correlating the experimentally determined pKa values of a training set of molecules with a set of calculated molecular descriptors. [15][19]These models are generally faster than QM methods and can be very accurate for compounds that are structurally similar to those in the training set.

Logical Relationship for pKa Prediction:

G cluster_input Input cluster_methods Computational Methods cluster_output Output mol_structure Molecular Structure of Isoxazolyl Methanol Derivative qm_method Quantum Mechanics (QM) - Free Energy Calculation - Solvation Model mol_structure->qm_method qsar_method QSAR - Molecular Descriptors - Statistical Model mol_structure->qsar_method predicted_pKa Predicted pKa Value qm_method->predicted_pKa qsar_method->predicted_pKa

Caption: Computational approaches for pKa prediction.

Implications of pKa in Drug Development

The pKa of an isoxazolyl methanol derivative is a critical determinant of its behavior in biological systems and its suitability as a drug candidate.

  • Solubility: The ionization state of a molecule significantly impacts its aqueous solubility. Generally, the ionized form of a drug is more water-soluble than its neutral counterpart. By understanding the pKa, formulations can be designed at an appropriate pH to ensure adequate solubility for administration.

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is largely dependent on its lipophilicity. The neutral, un-ionized form of a molecule is typically more lipophilic and therefore more readily permeates membranes. The pKa, in conjunction with the pH of the biological compartment, dictates the ratio of ionized to un-ionized species and thus influences permeability. [3]

  • Target Binding: The ionization state of a drug can be crucial for its interaction with its biological target. Ionic interactions, such as salt bridges, are often key components of drug-receptor binding. A thorough understanding of the pKa ensures that the drug will be in the appropriate ionization state at the site of action to elicit its therapeutic effect.

  • Metabolism and Excretion: The ionization state of a drug can influence its susceptibility to metabolic enzymes and its route of excretion. Generally, more polar, ionized compounds are more readily excreted by the kidneys.

Conclusion: A Rational Approach to Modulating Acidity in Isoxazole Scaffolds

The pKa of isoxazolyl methanol derivatives is a key physicochemical property that can be rationally modulated through synthetic chemistry to optimize the drug-like properties of these versatile scaffolds. The inherent electron-withdrawing nature of the isoxazole ring renders the methanol hydroxyl group significantly more acidic than simple alcohols, and this acidity can be further fine-tuned by the judicious placement of electron-donating or electron-withdrawing substituents.

A comprehensive understanding of the principles governing the acidity of these compounds, coupled with the application of robust experimental and computational methods for pKa determination, empowers medicinal chemists to design and develop isoxazole-based drug candidates with improved efficacy, safety, and pharmacokinetic profiles. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals seeking to harness the full potential of isoxazole chemistry in the pursuit of novel therapeutics.

References

  • 5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXYLIC ACID - ChemBK. (2024, April 9). Retrieved from [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 90. Available from: [Link]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TRAC Trends in Analytical Chemistry, 26(11), 1043-1061. Available from: [Link]

  • Banu, H., & Kumar, S. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(3), 195-201. Available from: [Link]

  • Bordwell, F.G. (2017, October 27). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • Eckert, F., et al. (2022). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available from: [Link]

  • El-Gendy, M. A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s512-s523. Available from: [Link]

  • LibreTexts. (2024, August 8). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Retrieved from [Link]

  • Özdemir, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 2(1), 46-51. Available from: [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301. Available from: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry. Retrieved from [Link]

  • Leito, I., et al. (2019). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available from: [Link]

  • European Journal of Chemistry. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 11-18. Available from: [Link]

  • LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

  • Kour, G., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 13(15), 1377-1405. Available from: [Link]

  • Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available from: [Link]

  • İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50-62. Available from: [Link]

  • Asirvatham, S., et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Medicinal Chemistry, 11(7), 673-681. Available from: [Link]

  • Studylib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Martins, F., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • ResearchGate. (2025, August 6). Potentiometric titration of metal ions in methanol. Retrieved from [Link]

  • Ho, J., & Coote, M. L. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7540. Available from: [Link]

  • ResearchGate. (2025, September 30). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. Retrieved from [Link]

  • pka bases.cdx. (n.d.). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30163-30175. Available from: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243. Available from: [Link]

  • Clark, J. (n.d.). Table of Acids with Ka and pKa Values. CLAS. Retrieved from [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]

  • Valadbeigi, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • Wu, J., et al. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. Journal of Biomolecular Structure and Dynamics, 1-17. Available from: [Link]

  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Li, X., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. Available from: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-S), 1-10. Available from: [Link]

  • Zhu, Y., et al. (2024). Natural products-isoxazole hybrids. Chinese Herbal Medicines, 16(3), 369-383. Available from: [Link]

  • ResearchGate. (2026, February 7). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243. Available from: [Link]

  • Encyclopedia.pub. (2023, February 9). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Retrieved from [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling reactions using (4-Iodo-3-methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of (4-Iodo-3-methylisoxazol-5-yl)methanol

Executive Summary

(4-Iodo-3-methylisoxazol-5-yl)methanol is a high-value heteroaromatic building block characterized by a bifunctional core: a reactive electrophilic iodide at the C4 position and a nucleophilic hydroxymethyl handle at C5. This scaffold is increasingly utilized in medicinal chemistry (e.g., COX-2 inhibitors, antibiotics, and glutamate receptor agonists) due to the isoxazole ring’s ability to function as a bioisostere for amide bonds and phenyl rings.

This guide provides optimized protocols for Palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura and Sonogashira couplings. It addresses the unique electronic properties of the 4-iodoisoxazole core and provides strategies to maintain ring integrity and manage the unprotected C5-alcohol during catalysis.

Chemo-Physical Profile & Strategic Considerations

Compound Snapshot
PropertyDetail
IUPAC Name (4-Iodo-3-methyl-1,2-oxazol-5-yl)methanol
CAS Number 179065-28-8
Molecular Weight 238.94 g/mol
Reactive Center C4-Iodide (Electrophile for Pd-oxidative addition)
Functional Handle C5-Hydroxymethyl (Nucleophile/Solubility enhancer)
Stability Sensitive to strong reducing agents (e.g., H2/Pd-C) which cleave the N-O bond.[1]
Strategic Analysis: The "Linchpin" Concept

The utility of this molecule lies in its orthogonality. The C4-iodide reacts under Pd(0) catalysis, while the C5-alcohol remains inert under standard coupling conditions, provided the base strength is modulated.

Critical Success Factors:

  • Isoxazole Ring Stability: The N-O bond is the "weak link." Avoid hydrogenation conditions (H2, Pd/C) or dissolving metal reductions (Na/NH3) which will ring-open the isoxazole to form enamino ketones.

  • Hydroxyl Tolerance: While the free alcohol is generally tolerated in Suzuki coupling, it can coordinate to Pd species or undergo side reactions with highly electrophilic coupling partners. For high-value synthesis, protecting the alcohol as a TBDMS ether or THP acetal is recommended but not strictly required for robust substrates.

  • Catalyst Selection: The isoxazole ring is electron-deficient (similar to pyridine). The C4-iodide undergoes oxidative addition readily. Electron-rich ligands (e.g., dppf, XPhos) enhance the catalytic cycle turnover.

Decision Framework & Workflow

The following diagram illustrates the strategic decision-making process for functionalizing this scaffold.

G Start (4-Iodo-3-methylisoxazol-5-yl)methanol Decision Is C5-OH interfering? Start->Decision Protect Step A: Protection (TBDMS-Cl / Imidazole) Decision->Protect Yes (High Value/Complex) Direct Direct Coupling Decision->Direct No (Standard) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Protect->Suzuki Sonogashira Sonogashira (Alkyne, Pd/Cu) Protect->Sonogashira Direct->Suzuki Direct->Sonogashira Deprotect Deprotection (TBAF or Acid) Suzuki->Deprotect If Protected Product Functionalized Isoxazole Suzuki->Product Direct Sonogashira->Deprotect If Protected Sonogashira->Product Direct Deprotect->Product

Figure 1: Synthetic workflow for functionalizing the C4-position while managing the C5-alcohol.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl or heteroaryl groups at the C4 position. Mechanism: The electron-deficient nature of the isoxazole facilitates the oxidative addition of Pd(0) into the C4-I bond.

Materials
  • Substrate: (4-Iodo-3-methylisoxazol-5-yl)methanol (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM complex (3-5 mol%)

    • Rationale: Bidentate ferrocenyl ligand prevents β-hydride elimination (though not applicable here) and offers high stability against oxidation.

  • Base: K3PO4 (2.0 M aq. solution or 3.0 equiv solid)

    • Rationale: Potassium phosphate is milder than carbonates and often provides cleaner profiles for heteroaryl couplings.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the isoxazole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/refill cycles).

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check by TLC or LCMS. The iodide starting material (UV active) should disappear. The product is typically more polar if the boronic acid contains polar groups.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[5] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Note on C5-OH: If the yield is low (<40%) due to side reactions involving the alcohol, perform the protection step (TBDMS-Cl, Imidazole, DCM, rt, 2h) prior to coupling.

Protocol 2: Sonogashira Coupling

Objective: Installation of alkynyl groups (C-C triple bonds) at C4. Mechanism: Copper-co-catalyzed cycle.[4][6]

Materials
  • Substrate: (4-Iodo-3-methylisoxazol-5-yl)methanol (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent: Triethylamine (Et3N) or DIPEA in THF or DMF.

Step-by-Step Procedure
  • Setup: Charge a dried flask with the isoxazole substrate, Pd(PPh3)2Cl2, and CuI.

  • Inerting: Crucial Step. Oxygen causes homocoupling of the alkyne (Glaser coupling). Purge thoroughly with Argon.

  • Addition: Add degassed THF (or DMF) and Et3N (3.0 equiv). Add the terminal alkyne last via syringe.

  • Reaction: Stir at Room Temperature initially. If no reaction after 2 hours, heat to 50 °C.

    • Caution: High temperatures (>80 °C) with CuI can promote side reactions.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated NH4Cl solution (to sequester Copper) and brine.

    • Dry and concentrate.

  • Purification: Silica gel chromatography.

Mechanistic Visualization

The following diagram details the catalytic cycle for the Suzuki coupling, highlighting the specific interaction with the isoxazole core.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd inserts into C4-I bond) Pd0->OxAdd + Isoxazole-I Complex1 Isoxazole-Pd(II)-I Complex OxAdd->Complex1 BaseStep Base Activation (Ligand Exchange I -> OH/OR) Complex1->BaseStep + Base TransMet Transmetalation (Ar-B(OH)2 enters) BaseStep->TransMet + Ar-B(OH)2 Complex2 Isoxazole-Pd(II)-Ar Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 4-iodoisoxazole.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is slow due to catalyst deactivation.Switch to Pd(PPh3)4 or XPhos Pd G3 . Ensure strict anaerobic conditions (O2 kills Pd(0)).
Homocoupling of Boronic Acid Oxygen presence or excess base.Degas solvents more thoroughly. Reduce base equivalents slightly.
"Black Metal" Precipitation Pd agglomeration (Pd black formation).Add more ligand (e.g., PPh3) or switch to a more stable precatalyst like Pd(dppf)Cl2 .
Ring Cleavage Harsh reducing conditions or ring opening.Avoid H2 gas. If reducing a nitro group elsewhere on the molecule, use Fe/NH4Cl or SnCl2 instead of hydrogenation.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Isoxazole Synthesis & Reactivity

    • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958. Link

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Pd-Catalyzed Arylation of Isoxazoles

    • Begouin, A., & Hesse, S. (2011). Direct Metallation and Cross-Coupling Reactions of Isoxazoles. Topics in Heterocyclic Chemistry. Link

  • General Stability of Isoxazoles

    • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and oxazoles (isoxazoles) in the Diels-Alder reaction. Current Opinion in Drug Discovery & Development. Link

Sources

Precision Protocol: Suzuki-Miyaura Cross-Coupling of 4-Iodoisoxazoles

[1]

Abstract & Strategic Overview

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids (e.g., Valdecoxib, Leflunomide). Functionalization at the C4 position is synthetically challenging due to the inherent electron-rich nature of the heterocycle, which deactivates the ring toward nucleophilic attack but makes it amenable to electrophilic substitution or metal-catalyzed cross-coupling.

This protocol details the Suzuki-Miyaura coupling of 4-iodoisoxazoles .[1][2][3] Unlike their bromo- or chloro-analogs, 4-iodoisoxazoles possess a weaker C–X bond, facilitating rapid oxidative addition to Pd(0) species. This allows the reaction to proceed under milder conditions, preserving the sensitive N–O bond of the isoxazole ring, which is prone to reductive cleavage or base-mediated fragmentation.

Key Mechanistic Advantages
  • Enhanced Oxidative Addition: The C4-Iodine bond energy is significantly lower than C4-Bromine, ensuring the oxidative addition step is not rate-limiting, even with electron-rich isoxazole cores.

  • Base Compatibility: The protocol utilizes carbonate bases (Na₂CO₃/K₂CO₃) rather than alkoxides or hydroxides, preventing the deprotonation of the C3/C5 positions (if alkyl-substituted) and minimizing ring-opening side reactions.

Critical Parameters & Optimization

Catalyst Selection[4]
  • Primary Recommendation: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) .[3]

    • Rationale: The phosphine ligands stabilize the Pd(0) species. While Pd(dppf)Cl₂ is robust, Pd(PPh₃)₄ consistently shows higher turnover frequencies for heteroaryl iodides where steric bulk at the C3/C5 positions of the isoxazole can be an issue.

  • Alternative: Pd(OAc)₂ + SPhos .

    • Rationale: For sterically hindered boronic acids (e.g., ortho-substituted), the electron-rich SPhos ligand facilitates transmetalation.

Solvent & Base Systems

The choice of solvent is dictated by the solubility of the boronic acid and the stability of the isoxazole.

ParameterRecommended ConditionScientific Rationale
Solvent DME / Water (3:1) or 1,4-Dioxane / Water (4:1) Ethers provide excellent solubility for organic substrates; water is strictly required to dissolve the inorganic base and activate the boronic acid (formation of boronate species).
Base Na₂CO₃ (2.0 M aq) Strong enough to activate the boronic acid (pKa ~9-10) but weak enough to avoid isoxazole ring degradation.
Atmosphere Argon or Nitrogen Strictly anaerobic. Oxygen causes rapid homocoupling of the boronic acid and oxidation of the phosphine ligands.
Temp 80–90 °C Sufficient for reaction kinetics; avoids the thermal decomposition threshold of some 4-iodoisoxazoles (>120 °C).

Standard Operating Procedure (SOP)

Materials Checklist
  • Substrate: 4-Iodo-3,5-dimethylisoxazole (or derivative) [1.0 equiv]

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid [1.2 – 1.5 equiv]

  • Catalyst: Pd(PPh₃)₄ [0.05 equiv / 5 mol%]

  • Base: Na₂CO₃ (2.0 M aqueous solution) [2.5 equiv]

  • Solvent: 1,2-Dimethoxyethane (DME), HPLC grade, degassed.

Step-by-Step Protocol
Phase 1: Reaction Assembly (Inert Atmosphere)
  • Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Loading Solids: Charge the vessel with:

    • 4-Iodoisoxazole derivative (1.0 mmol)

    • Arylboronic acid (1.2 mmol)[4]

    • Pd(PPh₃)₄ (58 mg, 0.05 mmol)

    • Note: Add catalyst last to minimize air exposure.

  • Solvent Addition: Syringe in degassed DME (4.0 mL).

  • Base Activation: Add degassed 2.0 M Na₂CO₃ (1.25 mL, 2.5 mmol).

    • Observation: The mixture will likely be biphasic. Vigorous stirring is essential.

Phase 2: Reaction & Monitoring
  • Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 Freeze-Pump-Thaw cycles (preferred for scale-up >1g).

  • Heating:

    • Thermal Method:[3] Heat to 85 °C in an oil bath for 4–12 hours.

    • Microwave Method:[2][3][5][6][7] Seal vial and irradiate at 100 °C for 20–30 minutes (High absorption setting).

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.[2]

    • Success Indicator: Disappearance of the starting iodide (UV active, often higher Rf) and emergence of a fluorescent spot (biaryl product).

    • Failure Mode: If Pd black precipitates early (<1 hour) and conversion is low, add more catalyst (2 mol%) dissolved in degassed solvent.

Phase 3: Work-up & Purification
  • Quench: Cool to room temperature. Dilute with water (10 mL) and EtOAc (10 mL).

  • Extraction: Separate phases. Extract aqueous layer with EtOAc (3 x 10 mL).

  • Wash: Wash combined organics with Brine (sat. NaCl), then dry over anhydrous Na₂SO₄.

  • Filtration: Filter through a generic Celite® pad to remove Palladium residues. Rinse pad with EtOAc.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 30% EtOAc in Hexanes.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if the substrate contains coordinating nitrogens (e.g., pyridines).
Homocoupling (Biaryl) Excess O₂ present.Repurify boronic acid or increase loading to 1.5 equiv.
Dehalogenation (Ar-H) Hydride source present or overheating.Reduce temperature to 70 °C. Ensure solvent is peroxide-free.
Isoxazole Ring Opening Base too strong or reaction too long.Switch base to K₃PO₄ or CsF . Reduce reaction time.

Visualizations

Mechanistic Pathway

The following diagram illustrates the catalytic cycle specific to the 4-iodoisoxazole, highlighting the critical oxidative addition step facilitated by the weak C-I bond.

SuzukiMechanismPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Fast for C-I)Pd0->OxAdd + 4-IodoisoxazolePdII_ComplexPd(II)-Ar-IIntermediateOxAdd->PdII_ComplexTransMetalTransmetalationPdII_Complex->TransMetal + Activated BoronateBaseStepBase Activation(Na2CO3 + Ar'-B(OH)2)BaseStep->TransMetal Feeds BoronateRedElimReductive EliminationTransMetal->RedElim Pd(II) Diaryl SpeciesRedElim->Pd0 Regenerates CatalystProduct4-Aryl-Isoxazole(Product)RedElim->Product Releases Product

Caption: Catalytic cycle for Suzuki-Miyaura coupling of 4-iodoisoxazoles. Note the oxidative addition is favored by the weak C-I bond.

Experimental Workflow

A logical flow for the bench scientist to ensure protocol adherence.

WorkflowStartStart:4-IodoisoxazolePrep1. Degas Solvents(DME/H2O)Start->PrepMix2. Add Reagents:Pd(PPh3)4, Base, Boronic AcidPrep->MixReact3. Reaction:85°C, 4-12hMix->ReactCheckTLC Check:Iodide Gone?React->CheckCheck->ReactNo (Add Catalyst)Workup4. Workup:EtOAc/H2O ExtractCheck->WorkupYesPurify5. Column ChromatographyWorkup->PurifyEndFinal Product:4-Aryl IsoxazolePurify->End

Caption: Step-by-step experimental workflow for the synthesis of 4-aryl isoxazoles.

Representative Data & Scope

The following table summarizes expected yields based on the electronic nature of the coupling partner, derived from aggregated literature data (e.g., Waldo & Larock, 2007).

Boronic Acid SubstituentElectronic EffectExpected YieldNotes
Phenyl (Unsubstituted) Neutral85 - 95% Standard benchmark.
4-Methoxy (OMe) Electron Donating80 - 90% Slower transmetalation; requires full time.
4-Nitro (NO₂) Electron Withdrawing90 - 98% Very fast reaction; check at 2 hours.
2-Methyl (Steric) Steric Hindrance60 - 75% May require SPhos ligand or longer heating.
3-Pyridyl Heterocyclic70 - 85% Potential for catalyst coordination; use 1.5 eq boronic acid.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.[1] The Journal of Organic Chemistry, 72(25), 9643–9647.

  • BenchChem. (2025).[3][4] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (Adapted for Isoxazole analogs).[5][8][9]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. (Context on Isoxazole stability).

Application Note & Protocols: Selective Oxidation of (4-Iodo-3-methylisoxazol-5-yl)methanol to 4-Iodo-3-methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of Isoxazole Aldehydes in Synthesis

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] The functionalization of this privileged heterocycle is key to developing novel therapeutics. Specifically, the aldehyde derivative, 4-iodo-3-methylisoxazole-5-carbaldehyde, represents a uniquely valuable synthetic intermediate.[5] Its aldehyde group is a versatile handle for transformations such as reductive amination, Wittig reactions, and condensations, while the iodo-substituent provides a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures.[5]

The conversion of the precursor alcohol, (4-iodo-3-methylisoxazol-5-yl)methanol, to the target aldehyde is a critical yet delicate transformation. The primary challenge lies in achieving selective oxidation without inducing side reactions. Strong oxidizing agents risk over-oxidation to the corresponding carboxylic acid, a common pitfall in the oxidation of primary alcohols.[6][7] Furthermore, the electron-rich, substituted isoxazole ring, particularly with an iodo-substituent, can be sensitive to harsh reaction conditions, potentially leading to decomposition or unwanted side reactions.[8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective oxidation of (4-iodo-3-methylisoxazol-5-yl)methanol. We will explore and compare several field-proven oxidation protocols, explaining the mechanistic rationale behind reagent choice and reaction conditions. Our focus is on providing robust, reproducible methods that ensure high yields and purity of the target aldehyde, thereby accelerating drug discovery and development programs.

Comparative Analysis of Oxidation Methodologies

The choice of an oxidizing agent is paramount for the successful synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde. The ideal method must be mild enough to prevent over-oxidation and preserve the integrity of the sensitive heterocyclic core.[7] We will discuss three widely employed methods: Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), and Swern Oxidation.

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent and is renowned for its exceptional mildness and selectivity.[9][10] The reaction proceeds under neutral pH at room temperature, making it highly compatible with a wide array of sensitive functional groups.[11][12] Its high chemoselectivity makes it a preferred choice for complex substrates where preserving other functional groups is critical.[11] The primary drawbacks are the reagent's potential shock sensitivity and higher cost, which can be a consideration for large-scale synthesis.[11]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a classic and effective reagent for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[13][14] It is a stable, yellow-orange solid that is relatively easy to handle.[14] However, a key disadvantage is its chromium(VI) content, which is toxic and poses environmental concerns, making waste disposal a significant issue.[15] The reaction conditions are also mildly acidic, which can be detrimental to acid-labile substrates; this can sometimes be mitigated by adding a buffer like sodium acetate.[16]

  • Swern Oxidation: This activated DMSO-based oxidation is celebrated for its extremely mild conditions, typically requiring cryogenic temperatures (−78 °C).[17][18] It exhibits broad functional group tolerance and is an excellent choice for highly sensitive compounds.[17][19] The main operational challenges are the strict requirement for low temperatures and the production of dimethyl sulfide, a volatile and foul-smelling byproduct that must be handled in a well-ventilated fume hood and quenched properly.[17][20]

Data Presentation: Comparison of Oxidation Protocols
FeatureDess-Martin Periodinane (DMP)Pyridinium Chlorochromate (PCC)Swern Oxidation
Primary Reagents Dess-Martin PeriodinanePyridinium ChlorochromateDMSO, Oxalyl Chloride, Triethylamine
Typical Temperature Room TemperatureRoom Temperature-78 °C to Room Temperature
Reaction pH NeutralMildly Acidic[16]Basic (during quench)
Key Advantages Very mild, high selectivity, neutral conditions, simple work-up.[10][11]Reliable, stable reagent, minimal over-oxidation.[13][14]Extremely mild, excellent for sensitive substrates, high yields.[17][19]
Disadvantages Reagent is shock-sensitive and expensive.[11]Chromium toxicity and waste disposal issues, acidic nature.[15][16]Requires cryogenic temps, produces toxic CO and malodorous DMS.[17][18]
Typical Yields High to ExcellentGood to HighHigh to Excellent

Experimental Workflows & Protocols

The following section details the step-by-step protocols for the oxidation of (4-iodo-3-methylisoxazol-5-yl)methanol. Each protocol is designed as a self-validating system, with notes on monitoring, work-up, and purification.

General Experimental Workflow

The overall process for the synthesis and purification of the target aldehyde is depicted below. This workflow is generally applicable to most mild oxidation procedures.

G cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Quenching cluster_purification Purification A Dissolve (4-iodo-3-methylisoxazol-5-yl)methanol in anhydrous solvent (e.g., DCM) under inert atmosphere (N2 or Ar) B Add oxidizing agent (e.g., DMP or PCC) at specified temperature A->B Step 1 C Stir reaction mixture Monitor progress by TLC B->C Step 2 D Quench reaction (e.g., with Na2S2O3 for DMP or by filtration for PCC) C->D Step 3 E Perform aqueous work-up (Wash with sat. NaHCO3, brine) D->E Step 4 F Dry organic layer (Na2SO4 or MgSO4) and filter E->F Step 5 G Concentrate filtrate under reduced pressure F->G Step 6 H Purify crude product via flash column chromatography G->H Step 7 I Characterize pure 4-iodo-3-methylisoxazole-5-carbaldehyde H->I Step 8

Caption: General workflow for the oxidation of (4-Iodo-3-methylisoxazol-5-yl)methanol.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Preferred Method)

This protocol is recommended for its mild conditions and high selectivity, which are ideal for the iodo-isoxazole substrate.

Rationale: The DMP oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent, followed by an intramolecular elimination that is facilitated by a base (acetate).[6] This mechanism operates under neutral conditions at room temperature, minimizing the risk of acid- or base-catalyzed degradation of the substrate or product.

Materials & Equipment:

  • (4-Iodo-3-methylisoxazol-5-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, TLC plates, separatory funnel, rotary evaporator, flash chromatography setup.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (4-iodo-3-methylisoxazol-5-yl)methanol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (approx. 10 volumes, e.g., 10 mL per 1 g of substrate). Stir the solution at room temperature.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion.[11]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), typically using a solvent system like ethyl acetate/hexanes. The reaction is usually complete within 2 to 4 hours.[9][11]

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any remaining DMP and the iodine byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-iodo-3-methylisoxazole-5-carbaldehyde.[21]

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

This protocol serves as a viable, albeit less "green," alternative to DMP.

Rationale: PCC delivers the chromium(VI) oxidant in a complex that is soluble in organic solvents like DCM.[13] The oxidation mechanism involves the formation of a chromate ester, followed by the elimination of a proton from the alcohol-bearing carbon to form the C=O double bond.[22] The reaction is performed under anhydrous conditions to prevent the formation of a hydrate from the aldehyde product, which could be further oxidized.[15][22]

Materials & Equipment:

  • (4-Iodo-3-methylisoxazol-5-yl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, fritted glass funnel, rotary evaporator, flash chromatography setup.

Procedure:

  • Setup: To a round-bottom flask, add PCC (1.2 - 1.5 eq.) and an equal weight of Celite® or powdered molecular sieves.[15]

  • Suspension: Suspend the mixture in anhydrous dichloromethane (approx. 10-15 volumes). The Celite helps to prevent the formation of a tar-like chromium byproduct that can complicate work-up.[15]

  • Substrate Addition: Dissolve the (4-iodo-3-methylisoxazol-5-yl)methanol (1.0 eq.) in a small amount of anhydrous DCM and add it to the stirred PCC suspension at room temperature.

  • Reaction Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction by TLC. The reaction mixture will be a dark, heterogeneous slurry.

  • Work-up: Upon completion, dilute the reaction mixture with a generous amount of diethyl ether (e.g., 5 volumes).

  • Filtration: Pass the entire mixture through a short plug of silica gel or Celite® in a fritted glass funnel, washing thoroughly with additional diethyl ether to ensure all the product is collected. The plug will retain the dark chromium byproducts.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure to yield the crude aldehyde.

  • Purification: If necessary, purify the crude product by flash column chromatography as described in the DMP protocol.

Troubleshooting and Mechanistic Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Inactive/degraded oxidizing agent.- Insufficient equivalents of oxidant.- Low reaction temperature or short reaction time.- Use a fresh, properly stored batch of the oxidant.- Increase the equivalents of the oxidant to 1.5 eq.- Allow the reaction to stir for a longer duration, monitoring by TLC.
Over-oxidation to Carboxylic Acid - Presence of water in the reaction (especially with PCC).- Use of a non-selective or overly harsh oxidant.- Ensure all glassware is flame-dried and solvents are anhydrous.[15]- Stick to mild, selective reagents like DMP or Swern. PCC is generally selective but water contamination is a risk.[22]
Low Yield/Product Decomposition - Harsh work-up conditions (strong acid/base).- Instability of the iodo-isoxazole ring.[8]- Use a mild work-up, such as quenching with NaHCO₃ solution.- Avoid prolonged exposure to silica gel during chromatography if the product shows instability.
Difficult Purification - Presence of polar byproducts from the oxidant (e.g., iodobenzoic acid from DMP, chromium salts from PCC).- For DMP, ensure the NaHCO₃/Na₂S₂O₃ quench and wash is performed thoroughly to remove iodine-containing byproducts.[9]- For PCC, filtering through a silica/Celite® plug is essential to remove the bulk of the chromium waste.[15]

Conclusion

The selective oxidation of (4-iodo-3-methylisoxazol-5-yl)methanol is a crucial step for leveraging this valuable intermediate in medicinal chemistry and drug discovery. While several methods can accomplish this transformation, the choice of protocol must be guided by the sensitive nature of the substrate. The Dess-Martin Periodinane (DMP) oxidation stands out as the superior method due to its exceptionally mild, neutral reaction conditions, operational simplicity at room temperature, and high selectivity, which collectively ensure the integrity of the iodo-isoxazole core and lead to high yields of the desired aldehyde. Although chromium-based reagents like PCC are effective, their inherent toxicity and environmental impact make them less favorable. By following the detailed protocols and troubleshooting guidance provided, researchers can reliably synthesize 4-iodo-3-methylisoxazole-5-carbaldehyde, unlocking its potential for the creation of novel and complex molecular entities.

References

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Wikipedia. Pyridinium chlorochromate. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Google Patents. (2019). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • ResearchGate. (2020). Dess and Martin mechanisms of DMP mediated alcohol oxidation can justify the higher efficiency using excess DMP. [Link]

  • YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • National Center for Biotechnology Information (PMC). (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Course Hero. 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. [Link]

  • Organic Chemistry Portal. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. [Link]

  • National Center for Biotechnology Information (PMC). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?[Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • NPTEL. 1.3.3 Pyridinium Chlorochromate (PCC) Oxidation. [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • International Journal of Research and Review. (2022, September 15). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (2025, August 7). Mild, efficient oxidation of alcohols to aldehydes and ketones with periodic acid catalyzed by sym-collidinium chlorochromate (S-COCC) and DFT studies, HOMO-LUMO and MEPs mappings of products. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Taylor & Francis Online. Isoxazole – Knowledge and References. [Link]

  • National Center for Biotechnology Information (PMC). (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • YouTube. (2025, October 31). Swern Oxidation. [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • The Organic Chemistry Tutor. Swern Oxidation. [Link]

  • HETEROCYCLES. (2021, June 11). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES IN WATER. [Link]

  • Semantic Scholar. (2024, October 18). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • ResearchGate. (2025, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information (PMC). (2022, June 16). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]

  • MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Zanco Journal of Medical Sciences. (2019). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • Arkivoc. (2015). A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. [Link]

  • ACG Publications. (2023, June 8). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. [Link]

  • DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

Sources

Nucleophilic substitution reactions at the 5-hydroxymethyl position

[1]

Executive Summary

The 5-hydroxymethyl (5-HM) group, particularly when attached to heteroaromatic rings such as furan (e.g., 5-HMF), thiophene, or pyrrole, represents a critical "pivot point" in drug discovery and renewable feedstock synthesis. While the hydroxyl group is a poor leaving group, the unique electronic properties of the adjacent heteroaromatic ring allow for specific activation strategies.

This guide details the protocols for Nucleophilic Substitution (


)

Mechanistic Landscape & Reaction Strategy

The reactivity of the 5-HM group is dictated by the Furfuryl/Heteroaryl Cation .

  • The Challenge: Direct displacement of -OH requires protonation (

    
    ) or activation. However, strong acids often trigger ring opening or polymerization.
    
  • The Solution:

    • Biphasic Acidolysis (

      
      ):  For robust scaffolds, converting -OH to -Cl (via 
      
      
      ) creates a versatile electrophile (e.g., 5-Chloromethylfurfural, CMF).
    • Mitsunobu Substitution (

      
      ):  For acid-sensitive or complex pharmacophores, this redox-neutral method displaces -OH with inversion (if chiral) or direct substitution under mild conditions.
      
Decision Matrix: Pathway Selection

ReactionStrategyStartTarget: 5-Hydroxymethyl FunctionalizationCheckIs the Substrate Acid-Sensitive?Start->CheckRouteARoute A: Halide Activation (CMF)Check->RouteANo (Robust)RouteBRoute B: Mitsunobu ReactionCheck->RouteBYes (Fragile)RouteCRoute C: Direct Lewis Acid Cat.Check->RouteCModerateProdAAlkyl Halide Intermediate(High Reactivity)RouteA->ProdAProdBDirect Nu-Substitution(Ethers, Azides, Esters)RouteB->ProdBProdCEther/Amine Products(One-Pot)RouteC->ProdC

Figure 1: Strategic decision tree for selecting the functionalization pathway based on substrate stability.

Experimental Protocols

Protocol A: The "Halide Gateway" (Synthesis of 5-Chloromethylfurfural)

Application: Creating a highly reactive electrophile from HMF for subsequent amination or etherification. Mechanism: Acid-mediated

Reagents:

  • Substrate: 5-Hydroxymethylfurfural (HMF)[1][2][3][4][5][6][7][8]

  • Reagent: Concentrated HCl (37%)

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Additives:

    
     (optional, enhances rate via common ion effect)
    

Step-by-Step Methodology:

  • Biphasic Setup: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve HMF (1.0 eq) in DCM (

    
     concentration).
    
  • Acid Addition: Add concentrated HCl (5.0 eq) directly to the stirring organic phase.

    • Expert Note: A biphasic system is critical. The product (CMF) is hydrophobic and instantly partitions into the DCM layer, protecting it from acid-catalyzed degradation in the aqueous phase.

  • Reaction: Stir vigorously at

    
     for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). CMF (
    
    
    ) is less polar than HMF (
    
    
    ).
  • Isolation: Separate the organic layer.[9] Wash with cold saturated

    
     (caution: gas evolution) and brine.
    
  • Drying: Dry over

    
     and concentrate in vacuo at 
    
    
    .
    • Warning: CMF is a potent lachrymator and thermally unstable. Store at

      
       or use immediately.
      

Validation Data (Typical Yields):

Substrate Reagent System Temp Time Yield (Isolated)
HMF HCl / DCM (Biphasic) RT 2 h 85-92%

| HMF |


Protocol B: Mitsunobu Substitution (Direct Heteroatom Installation)

Application: Direct installation of Azides (

Mechanism:

Reagents:

  • Substrate: 5-Hydroxymethyl-heterocycle (1.0 eq)

  • Nucleophile:

    
     (Diphenylphosphoryl azide) or Phenol derivative (1.1 eq)
    
  • Phosphine:

    
     (Triphenylphosphine) (1.2 eq)
    
  • Azo-compound:

    
     (Diisopropyl azodicarboxylate) (1.2 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry the glassware and purge with Argon/Nitrogen. Dissolve Substrate, Nucleophile, and

    
     in anhydrous THF (
    
    
    ).
  • Activation: Cool the solution to

    
    .
    
  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

    • Expert Note: The order of addition is crucial to prevent side reactions between the azo-compound and the nucleophile.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water. Extract with EtOAc.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ).[9] Remove via column chromatography or precipitation with cold hexanes.
    
Protocol C: Direct Amination via Halide Intermediate (One-Pot Scope)

Application: Synthesis of amine-based pharmacophores (e.g., Ranitidine analogs).

Workflow:

  • Generate CMF (via Protocol A) in situ or isolate crude.

  • Nucleophilic Attack: Dissolve CMF (1 eq) in anhydrous THF or Acetonitrile.

  • Base: Add

    
     or DIPEA (2.0 eq) to scavenge HCl.
    
  • Amine Addition: Add secondary amine (e.g., dimethylamine, morpholine) (1.1 eq) at

    
    .
    
  • Observation: Reaction is usually instantaneous (<30 min).

    • Caution: Exothermic. The high reactivity of the benzylic-like chloride drives this rapid

      
       substitution.
      

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathways based on the activation energy and stability of the intermediate cation.

MechanismHMF5-HydroxymethylPrecursor (OH)ActivationActivation StepHMF->ActivationProtonatedOxonium Ion(-OH2+)Activation->ProtonatedH+ (Acid)PhosphoniumAlkoxy-PhosphoniumIntermediateActivation->PhosphoniumPPh3 / DIADCationResonance StabilizedCarbocationProtonated->Cation-H2OCMF5-ChloromethylDerivativeCation->CMF+Cl-ProductInverted/SubstitutedProduct (Nu)Phosphonium->ProductNu- (SN2)

Figure 2: Mechanistic divergence between acid-catalyzed SN1 (Red) and Mitsunobu SN2 (Blue) pathways.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Black Tar Formation Polymerization of the furan ring due to prolonged acid exposure.Use Biphasic conditions (DCM/Water) to extract product immediately. Reduce temperature.
Low Yield (Mitsunobu) Steric hindrance or high pKa of nucleophile.Ensure nucleophile pKa < 11. Use more reactive azo-dicarboxylates (e.g., ADDP) if needed.
Incomplete Conversion Equilibrium limitations (reversible reaction).For acid catalysis, use a dehydrating agent or azeotropic water removal (Dean-Stark).
Product Instability CMF degrades on silica gel.Neutralize silica with 1%

before chromatography or use neutral alumina.

References

  • Mascal, M., & Nikitin, E. B. (2008). Direct, High-Yield Conversion of Cellulose into Biofuel. Angewandte Chemie International Edition. Link

  • Brasholz, M., von Känel, K., Hornung, C. H., Saubern, S., & Tsanaktsidis, J. (2011). Highly efficient dehydration of carbohydrates to 5-(chloromethyl)furfural (CMF), 5-(hydroxymethyl)furfural (HMF) and levulinic acid by biphasic continuous flow processing. Green Chemistry. Link

  • Kumari, N., et al. (2024). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan.[1][5][8] MDPI. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[10] Chemical Reviews. Link

  • Dutta, S., et al. (2012). Nucleophilic substitution reactions of 5-hydroxymethylfurfural (HMF) and its derivatives. ChemSusChem. Link

Functionalization of isoxazole rings for drug discovery applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Isoxazole Scaffolds in Medicinal Chemistry

Executive Summary & Strategic Importance

The isoxazole ring is a "privileged scaffold" in FDA-approved therapeutics, ranking as the 6th most common aromatic oxygen heterocycle in drug discovery. Its unique electronic profile—featuring a labile N-O bond and distinct regiochemical reactivity—makes it a versatile bioisostere for amide bonds and a precursor for diverse heterocycles.

Prominent examples include Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and Isocarboxazid (MAOI). However, the scaffold presents a dichotomy: it is robust enough to survive metabolic screening yet reactive enough to pose synthetic challenges during late-stage functionalization (LSF).

This guide provides a high-level technical roadmap for functionalizing isoxazoles, distinguishing between de novo assembly for C3/C5 diversity and direct C-H activation for C4 decoration.

Reactivity Profiling & Decision Matrix

Successful functionalization requires understanding the electronic bias of the ring. The isoxazole core is not uniform; each position demands a specific strategic approach.

  • C3 Position: Chemically stable but difficult to functionalize directly. Best introduced during ring construction.

  • C4 Position: Nucleophilic character. Susceptible to electrophilic aromatic substitution (SEAr) and Pd-catalyzed cross-coupling.

  • C5 Position: The most acidic proton (

    
    ). Prone to deprotonation/lithiation and Rh-catalyzed directing-group chemistry.
    
  • N-O Bond: The "weak link." Susceptible to reductive cleavage (e.g., by Fe, Mo, or hydrogenation), serving as a masked 1,3-dicarbonyl equivalent.[1]

Visualization: Functionalization Logic Flow

The following diagram outlines the decision process for selecting the correct synthetic methodology based on the target substitution pattern.

Isoxazole_Strategy Start Target Isoxazole Analog Decision Which position requires modification? Start->Decision C3_C5 C3 or C5 Substitution Decision->C3_C5 Core Scaffold Change C4 C4 Substitution Decision->C4 SAR Exploration Method_A De Novo Assembly (1,3-Dipolar Cycloaddition) C3_C5->Method_A Method_B Direct Functionalization (C-H Activation / Halogenation) C4->Method_B Detail_A Protocol A: Nitrile Oxide + Alkyne (Regiocontrol: Sterics/Cu-Cat) Method_A->Detail_A Detail_B Protocol B: Pd-Catalyzed Arylation (Electrophilic Metallation) Method_B->Detail_B

Figure 1: Strategic decision tree for isoxazole synthesis vs. functionalization. Select 'De Novo' for core changes and 'Direct Functionalization' for peripheral SAR.

Protocol A: De Novo Assembly via 1,3-Dipolar Cycloaddition

Application: Generating diverse C3/C5 analogs. Mechanism: [3+2] Cycloaddition of in situ generated nitrile oxides with alkynes.

This method is preferred over condensation (hydroxylamine + 1,3-dicarbonyl) because it avoids the ambiguity of regioisomers common in condensation reactions.

Materials
  • Aldehyde Precursor (R-CHO): Defines C3 substituent.

  • Alkyne (R'-C≡CH): Defines C5 substituent.

  • Hydroxylamine Hydrochloride (

    
    ):  Nitrogen source.
    
  • Chloramine-T or NCS (N-Chlorosuccinimide): Oxidant for hydroximinoyl chloride formation.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: t-BuOH/H2O (1:1) or DCM.[2]

Step-by-Step Methodology
  • Oxime Formation:

    • Dissolve aldehyde (1.0 equiv) in EtOH/H2O (1:1). Add

      
       (1.2 equiv) and 
      
      
      
      (0.6 equiv). Stir at RT for 1-2 h.
    • Checkpoint: Monitor TLC for disappearance of aldehyde. Isolate oxime or proceed in one pot.

  • Chlorination (In Situ):

    • To the oxime solution, add NCS (1.1 equiv) portion-wise at 0°C. Stir for 1 h to form the hydroximinoyl chloride.

    • Critical Parameter: Avoid exotherms; maintain T < 10°C to prevent decomposition.

  • Cycloaddition (The "Click" Step):

    • Add the terminal alkyne (1.2 equiv).

    • Slowly add

      
       (1.2 equiv) via syringe pump over 30 mins. This slowly releases the reactive nitrile oxide dipole, keeping its concentration low to prevent dimerization (furoxan formation).
      
    • Stir at RT for 4–12 h.

  • Workup:

    • Dilute with water, extract with EtOAc. Wash with brine.

    • Purify via silica gel chromatography (Hex/EtOAc).

Regioselectivity Note: Thermal cycloaddition typically favors the 3,5-disubstituted isomer (>90:10) due to steric hindrance. Copper(I) catalysis can accelerate this but is often unnecessary for terminal alkynes.

Protocol B: Late-Stage C4-H Arylation

Application: Rapid SAR expansion at the C4 position of an existing isoxazole core. Mechanism: Pd-catalyzed C-H activation via an electrophilic metallation pathway.[3]

Unlike Rh-catalyzed methods (which direct to C5 via N-coordination), Palladium tends to favor the electron-rich C4 position, acting similarly to an electrophilic aromatic substitution.

Materials
  • Substrate: 3,5-Disubstituted isoxazole.

  • Coupling Partner: Aryl Iodide (Ar-I).

  • Catalyst:

    
     (5-10 mol%).
    
  • Ligand: Usually ligand-free or

    
     depending on substrate sterics.
    
  • Additives:

    
     or 
    
    
    
    (Stoichiometric oxidant/halide scavenger).
  • Solvent: TFA/TFAA (for acidic activation) or PivOH (Pivalic acid).

Step-by-Step Methodology
  • Reaction Setup:

    • In a screw-cap pressure vial, combine Isoxazole (1.0 equiv), Aryl Iodide (1.5 equiv),

      
       (10 mol%), and 
      
      
      
      (2.0 equiv).
    • Add Pivalic Acid (PivOH) as solvent (solid at RT, melts at >30°C).

  • Activation:

    • Seal the vial and heat to 110–130°C.

    • Why Pivalic Acid? Carboxylate-assisted C-H activation is crucial. The pivalate anion acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage.

  • Monitoring:

    • Reaction typically requires 12–24 h.

    • Troubleshooting: If conversion is low, add 0.5 equiv of

      
       to buffer the system.
      
  • Workup:

    • Cool to RT. Dilute with DCM and filter through a Celite pad to remove Ag salts.

    • Wash with sat.

      
       to remove pivalic acid.
      
    • Concentrate and purify via column chromatography.

Comparison of C-H Activation Modes
FeaturePd-CatalysisRh-CatalysisLithiation (n-BuLi)
Selectivity C4 (Distal)C5 (Proximal)C5 (Acidic)
Mechanism Electrophilic MetallationChelation-AssistedDeprotonation
Key Reagent Pd(OAc)2 / AgOAc[Cp*RhCl2]2n-BuLi / TMPLi
Limitation Requires C5 blocking groupRequires N-coordinationFunctional group intolerance

Advanced Application: The "Masked" Scaffold

Isoxazoles are not just final targets; they are "masked" 1,3-dicarbonyls. In fragment-based drug discovery (FBDD), the isoxazole can be ring-opened to reveal novel binding motifs.

Workflow:

  • Synthesize Isoxazole via Protocol A.

  • Reductive Ring Opening:

    • Conditions:

      
       (1 atm), Pd/C, MeOH/AcOH.
      
    • Product:

      
      -amino enone.[4][5]
      
  • Recyclization: React the

    
    -amino enone with hydrazine to form a Pyrazole , or with amidines to form a Pyrimidine .
    
    • Value: This allows "Scaffold Hopping" from Isoxazole

      
       Pyrazole/Pyrimidine while maintaining the substituent vectors.
      

References

  • Review of Isoxazole Synthesis & Bioactivity

    • Advances in isoxazole chemistry and their role in drug discovery.[5][6][7][8][9][10][11] (2025).[1][12][13][4][6][14] PMC. Link

  • C-H Activation Specifics

    • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020).[3][13] MDPI. Link

  • FDA Approved Drug Analysis

    • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018).[15] J. Med. Chem. Link

  • 1,3-Dipolar Cycloaddition Protocols

    • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.[16] (2019).[13][14] Frontiers in Chemistry. Link

  • Regioselectivity in C-H Activation

    • Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies.[17] (2015).[1][14] Chemical Science. Link

Sources

Scalable Synthesis Methods for Iodinated Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable metabolic stability and ability to act as a bioisostere for other functional groups.[1][2][3][4] Iodinated isoxazoles, in particular, are highly valuable intermediates in drug discovery and development. The carbon-iodine bond serves as a versatile synthetic handle for introducing molecular complexity through a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[5][6][7][8][9] This allows for the rapid generation of diverse compound libraries, accelerating the structure-activity relationship (SAR) studies that are critical for optimizing lead compounds.

The development of robust, efficient, and scalable synthetic routes to iodinated isoxazoles is therefore a key objective for process chemistry and drug development teams. This guide provides a detailed overview of field-proven, scalable methods for the synthesis of these crucial intermediates, focusing on the underlying chemical principles, practical experimental protocols, and considerations for large-scale production.

Core Synthetic Strategies: A Comparative Overview

Three primary strategies have emerged as the most reliable and scalable for the synthesis of iodinated isoxazoles. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the overall cost-effectiveness of the route.

  • Direct Electrophilic Iodination of Pre-formed Isoxazoles: This is arguably the most straightforward approach, involving the synthesis of the isoxazole core followed by a regioselective iodination step. It is often preferred when the parent isoxazole is readily accessible.

  • [3+2] Cycloaddition using Iodinated Precursors: This strategy builds the iodinated isoxazole ring in a single step by reacting a nitrile oxide with an iodinated alkyne. This can be highly efficient, providing direct access to the target molecule.[1][5]

  • Electrophilic Iodocyclization: This elegant method involves the intramolecular cyclization of a suitably functionalized acyclic precursor, such as an alkynyl oxime, in the presence of an electrophilic iodine source to form the iodinated isoxazole ring directly.[3][7][9][10]

The following diagram illustrates these strategic pathways.

G cluster_0 Strategic Pathways to Iodinated Isoxazoles A Starting Materials (e.g., Aldehydes, Alkynes, Hydroxylamine) B Isoxazole Core Synthesis ([3+2] Cycloaddition) A->B Strategy 1 D Direct Electrophilic Iodination (e.g., NIS, I2) B->D Post-synthesis Functionalization C Iodinated Isoxazole Z Diverse Isoxazole Derivatives C->Z Further Functionalization (e.g., Suzuki, Sonogashira) D->C E Iodinated Alkyne + Nitrile Oxide F [3+2] Cycloaddition E->F Strategy 2 F->C G Alkynyl Oxime Precursor H Electrophilic Iodocyclization (e.g., ICl, I2) G->H Strategy 3 H->C

Caption: Overview of primary synthetic strategies for iodinated isoxazoles.

Strategy 1: Direct Electrophilic Iodination of Pre-formed Isoxazoles

This method is highly effective for producing 4-iodoisoxazoles, which are common building blocks. The reaction typically employs N-Iodosuccinimide (NIS) as a mild and selective iodinating agent, often in the presence of an acid catalyst.

Causality and Mechanistic Insight: The isoxazole ring is an electron-rich heterocycle, but less so than pyrrole or furan. The C4 position is generally the most nucleophilic and thus the most susceptible to electrophilic substitution. An acid catalyst, such as trifluoroacetic acid (TFA), protonates the isoxazole nitrogen, which further activates the ring towards electrophilic attack by the iodonium species generated from NIS.

G cluster_0 Mechanism: NIS-Mediated Iodination of Isoxazole A Isoxazole E Sigma Complex (Wheland Intermediate) A->E Nucleophilic Attack at C4 B N-Iodosuccinimide (NIS) D Activated Electrophile [I+] B->D Activation C Acid (TFA) C->B D->E F 4-Iodoisoxazole E->F Deprotonation G Succinimide

Caption: Simplified mechanism for the electrophilic iodination at the C4 position.

Protocol 1: Scalable Synthesis of a 3,5-Disubstituted-4-Iodoisoxazole

This protocol describes the iodination of a generic 3,5-disubstituted isoxazole using NIS and TFA, a method that has been proven to be robust and high-yielding.[11][12][13]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-Disubstituted Isoxazole>98%CommercialStarting material.
N-Iodosuccinimide (NIS)>98%CommercialLight-sensitive, store in a dark container.
Trifluoroacetic Acid (TFA)ReagentCommercialCorrosive and hygroscopic.
Dichloromethane (DCM)AnhydrousCommercialUse a dry solvent for best results.
Saturated NaHCO₃ Solution-Lab PreparedFor quenching.
Saturated Na₂S₂O₃ Solution-Lab PreparedTo remove excess iodine.
Anhydrous MgSO₄ or Na₂SO₄-Lab PreparedFor drying.

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the 3,5-disubstituted isoxazole (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely. A typical concentration is 0.2-0.5 M.

  • Addition of NIS: Add N-Iodosuccinimide (1.05-1.1 eq) to the solution in one portion at room temperature. The causality here is to use a slight excess of the iodinating agent to ensure complete conversion of the starting material.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 2-3 eq) dropwise to the stirred mixture. An exotherm may be observed; maintain the temperature below 30 °C. The acid activates the NIS and the isoxazole ring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The purpose is to neutralize the TFA.

  • Work-up: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine (indicated by the disappearance of any purple/brown color), and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-iodoisoxazole can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel. For large-scale operations, recrystallization is often the more scalable and cost-effective method.

Quantitative Data (Representative)

Starting MaterialScaleNIS (eq)TFA (eq)Time (h)Yield (%)Purity (LCMS)
3-phenyl-5-methylisoxazole10 g1.12.5292>98%
3-(4-chlorophenyl)-5-methylisoxazole10 g1.12.52.589>97%

Strategy 2: [3+2] Cycloaddition using Iodinated Precursors

This approach provides a convergent synthesis by constructing the iodinated ring system in one key step. It is particularly useful for synthesizing 5-iodoisoxazoles, which are not readily accessible via direct iodination. The key is the reaction of an in situ generated nitrile oxide with a stable, pre-formed iodoalkyne.[5]

Protocol 2: Synthesis of a 3-Aryl-5-Iodoisoxazole

This protocol is adapted from a procedure involving the cycloaddition of a nitrile oxide (generated from an oxime chloride) with iodoacetylene.[5]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Aryl Aldoxime>98%CommercialStarting material for nitrile oxide.
N-Chlorosuccinimide (NCS)>98%CommercialFor converting aldoxime to hydroximoyl chloride.
Iodoacetylene-Prepared in situHighly reactive and potentially unstable.
Tributyl(ethynyl)tin>97%CommercialPrecursor for iodoacetylene.
Iodine (I₂)>99%Commercial
Triethylamine (TEA)>99%CommercialBase to generate nitrile oxide.
Tetrahydrofuran (THF)AnhydrousCommercialReaction solvent.

Step-by-Step Procedure

  • Preparation of Hydroximoyl Chloride (Part A): In a flask, dissolve the aryl aldoxime (1.0 eq) in a suitable solvent like DMF or chloroform. Add N-Chlorosuccinimide (1.05 eq) portion-wise while maintaining the temperature at 0-10 °C. Stir until the conversion is complete (monitored by TLC). This intermediate is often used directly without isolation.

  • In situ Generation of Iodoacetylene (Part B): In a separate, dry, and inerted (N₂) reaction vessel, dissolve tributyl(ethynyl)tin (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of iodine (I₂, 1.0 eq) in THF dropwise. The reaction is rapid. The resulting solution of iodoacetylene is used immediately in the next step. The causality for in situ generation is due to the thermal instability of iodoacetylene.[5]

  • Cycloaddition Reaction (Part C): To the solution of the hydroximoyl chloride from Part A in a solvent like THF, add the cold iodoacetylene solution from Part B via cannula transfer.

  • Nitrile Oxide Generation: Cool the combined mixture to 0 °C and add triethylamine (TEA, 1.5-2.0 eq) dropwise. The TEA acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ. This highly reactive 1,3-dipole immediately undergoes cycloaddition with the iodoacetylene.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification: After completion, quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product, which will contain tributyltin byproducts, requires purification by column chromatography on silica gel.

Scalability Considerations:

  • Reagent Cost: Tributyl(ethynyl)tin is expensive, which can be a significant drawback for large-scale synthesis.

  • Toxicity: Organotin compounds are toxic and require careful handling and waste disposal.

  • Purification: Removing tin byproducts on a large scale can be challenging.

  • Alternative Iodoalkynes: For scalability, exploring the use of more stable and less expensive iodoalkynes is recommended.

Strategy 3: Electrophilic Iodocyclization

This method provides an efficient route to 4-iodoisoxazoles from readily available 2-alkyn-1-one O-methyl oximes. The reaction proceeds under mild conditions and often with high regioselectivity. Iodine monochloride (ICl) has been identified as a particularly effective electrophile for this transformation, outperforming molecular iodine (I₂).[3][7][9][10]

G cluster_0 Workflow: Electrophilic Iodocyclization A Acid Chloride + Terminal Alkyne B Sonogashira Coupling A->B C Ynone (2-Alkyn-1-one) B->C D Methoxylamine HCl, Pyridine C->D E 2-Alkyn-1-one O-methyl oxime D->E G Electrophilic Cyclization E->G F Iodine Monochloride (ICl) F->G H 4-Iodoisoxazole G->H

Caption: General workflow for synthesizing 4-iodoisoxazoles via iodocyclization.

Protocol 3: Synthesis of a 3,5-Disubstituted-4-Iodoisoxazole via Iodocyclization

This protocol is based on the highly efficient ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes.[7][9]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Alkyn-1-one O-methyl oxime>98%SynthesizedPrecursor, typically as the Z-isomer.
Iodine Monochloride (ICl)1.0 M in DCMCommercialHighly corrosive and moisture-sensitive.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent.
Saturated NaHCO₃ Solution-Lab PreparedFor quenching.
Saturated Na₂S₂O₃ Solution-Lab PreparedTo remove excess iodine.

Step-by-Step Procedure

  • Precursor Synthesis: The 2-alkyn-1-one O-methyl oxime starting material is typically prepared in two steps: a) Sonogashira coupling of an acid chloride with a terminal alkyne to form the ynone, and b) condensation of the ynone with methoxylamine hydrochloride. Ensuring selective formation of the Z-isomer of the oxime is crucial for efficient cyclization.[9]

  • Reaction Setup: Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 eq) in anhydrous DCM in a dry, inerted (N₂) flask at 0 °C (ice bath).

  • Addition of ICl: Add a solution of iodine monochloride (1.1 eq, 1.0 M in DCM) dropwise to the stirred solution. The reaction is often rapid. The causality for using ICl is its higher electrophilicity compared to I₂, leading to faster reaction times and higher yields.[9]

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until completion (often within 30-60 minutes).

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃. Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 4-iodoisoxazole by flash chromatography on silica gel or by recrystallization.

Quantitative Data (Representative)

O-methyl oxime PrecursorScaleICl (eq)Time (min)Yield (%)Purity (NMR)
4-phenyl-1-(p-tolyl)but-3-yn-2-one oxime5 g1.13095>99%
1,4-diphenylbut-3-yn-2-one oxime5 g1.13091>98%

Safety and Handling Considerations for Iodination Reactions

While these protocols do not use radioactive iodine, chemical safety is paramount, especially during scale-up.

  • Iodinating Agents: NIS and ICl are corrosive and oxidizing. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: Anhydrous solvents like DCM and THF are flammable and should be handled away from ignition sources.

  • Acids: Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. Handle with extreme care.

  • Quenching: The quenching of acidic reaction mixtures with bicarbonate is an exothermic process that releases CO₂ gas. Perform this step slowly and with adequate venting to avoid pressure buildup.

  • Waste Disposal: Dispose of all chemical waste, especially solutions containing tin or iodine, according to institutional and local environmental regulations.

For any work involving radioactive isotopes like I-125, stringent safety protocols must be followed in designated laboratories under the supervision of a Radiation Safety Officer.[14][15][16][17][18] This includes the use of shielding, specialized hoods with charcoal filters, and regular monitoring for contamination and personnel exposure.[15][16]

Conclusion

Iodinated isoxazoles are indispensable intermediates for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The choice of synthetic strategy—direct iodination, cycloaddition with iodinated precursors, or electrophilic iodocyclization—should be guided by factors such as the desired substitution pattern, cost of goods, and scalability. The direct iodination of pre-formed isoxazoles with NIS and the electrophilic iodocyclization of alkynyl oximes with ICl stand out as particularly robust, high-yielding, and scalable methods for producing valuable 4-iodoisoxazole intermediates. By understanding the underlying chemical principles and adhering to detailed, optimized protocols, researchers and drug development professionals can efficiently and safely produce these critical building blocks on a scale sufficient for their discovery and development needs.

References

  • Use of Iodoacetylene as a Dipolarphile in the Synthesis of 5-Iodoisoxazole Derivatives. Organic Letters. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2-isoxazolines. Organic Chemistry Portal. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers. [Link]

  • Metal-free syntheses of oxazoles and their analogues based on λ3-iodane-mediated cycloisomerization/functionalization reactions. Yuki Gosei Kagaku Kyokaishi. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Molecules. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Korean Chemical Society. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Leiden University. [Link]

  • New Isoxazole-Substituted Aryl Iodides: Metal-Free Synthesis, Characterization and Catalytic Activity. ChemistrySelect. [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. [Link]

  • Hypervalent-iodine mediated one-pot synthesis of isoxazolines and isoxazoles bearing a difluoromethyl phosphonate moiety. Organic & Biomolecular Chemistry. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. [Link]

  • Iodine catalyzed one-pot three-step synthesis of isoxazoles from primary alcohols and 3-O-propargyl flavones using DMSO as the oxidant. ResearchGate. [Link]

  • Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Advanced Synthesis & Catalysis. [Link]

  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry. [Link]

  • A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. ResearchGate. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. Organic Chemistry Portal. [Link]

  • Iodinations: Standard Operating Procedures. The University of Vermont. [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [Link]

  • A Facile Route Through Iodine-Mediated Synthesis of Isoxazole Derivatives from Chalcone Epoxide. ResearchGate. [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Five-Membered Iodine-Nitrogen Heterocycles from Benzimidazole-Based Iodonium Salts. ResearchGate. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]

  • Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

  • Iodine 125-I (125I) safety information and specific handling precautions. University of Texas at Austin. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [Link]

  • New Isoxazole-Substituted Aryl Iodides: Metal-Free Synthesis, Characterization and Catalytic Activity. ResearchGate. [Link]

  • Synthesis of isoxazoles via electrophilic cyclization. Organic Letters. [Link]

  • NIS-catalysed oxazoles (102) synthesis with plausible reaction mechanism. ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Chemistry. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Improving yield of (4-Iodo-3-methylisoxazol-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (4-Iodo-3-methylisoxazol-5-yl)methanol Synthesis

Ticket ID: ISOX-4I-OPT-001 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses the synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol , a critical intermediate often used in the development of AMPA/Kainate receptor agonists and other bioactive isoxazole scaffolds.[1]

Users typically encounter three failure modes:

  • Incomplete Conversion: Stalled iodination at the C4 position.

  • Workup Losses: High water solubility of the product leading to poor extraction recovery.[1]

  • Decomposition: Instability of the iodo-isoxazole moiety under harsh conditions.

This support module provides a validated optimization protocol focusing on electrophilic aromatic substitution (SEAr) using N-Iodosuccinimide (NIS) and workup strategies tailored for amphiphilic heterocycles.

Module 1: Route Architecture & Strategy

Before troubleshooting specific steps, confirm your synthetic strategy. We recommend Route A (Direct Iodination) for small-to-mid scale due to its step economy.[1] Route B (Ester Iodination) is reserved for cases where the alcohol group causes side reactions.[1]

RouteSelection Start Starting Material: (3-Methylisoxazol-5-yl)methanol Decision Is the Alcohol Sensitive? Start->Decision RouteA Route A: Direct Iodination (Recommended) Decision->RouteA No (Standard) RouteB Route B: Ester Strategy (Backup) Decision->RouteB Yes (Side Reactions) ReagentA Reagent: NIS / TFA Solvent: MeCN RouteA->ReagentA Product Target: (4-Iodo-3-methylisoxazol-5-yl)methanol ReagentA->Product StepB1 1. Iodinate Ester (Ethyl 3-methylisoxazole-5-carboxylate) RouteB->StepB1 StepB2 2. Selective Reduction (NaBH4/CaCl2 or DIBAL-H) StepB1->StepB2 StepB2->Product

Figure 1: Strategic decision tree for synthesis. Route A is the primary focus of this guide.

Module 2: Troubleshooting Direct Iodination (Route A)

Current Status: You are reacting (3-methylisoxazol-5-yl)methanol with an iodine source, but yields are <50%.

Issue 1: Low Conversion / Stalled Reaction

Diagnosis: The isoxazole ring is electron-deficient (compared to furan/pyrrole), making the C4 position less nucleophilic.[1] Standard


 is often too weak.[1]
Solution:  Switch to N-Iodosuccinimide (NIS)  activated by Trifluoroacetic Acid (TFA) .[1]
  • Why it works: NIS provides a source of

    
    .[1] TFA protonates the NIS (increasing electrophilicity) or the solvent, facilitating the SEAr mechanism without the harsh oxidative environment of ICl (Iodine Monochloride).[1]
    

Optimized Protocol:

  • Dissolve: 1.0 eq of (3-methylisoxazol-5-yl)methanol in Acetonitrile (MeCN) [0.2 M].

  • Add: 1.2 eq of NIS at Room Temperature (RT).

  • Catalyst: Add 0.1–0.2 eq of TFA.

    • Note: If reaction stalls after 4h, add another 0.1 eq TFA and warm to 40°C. Do not exceed 60°C to prevent decomposition.

  • Monitor: Check TLC (EtOAc/Hexane 1:1). The product usually has a slightly higher Rf than the starting alcohol.[1]

Issue 2: "Tar" Formation (Decomposition)

Diagnosis: Use of Iodine Monochloride (ICl) or excess heat.[1] Solution: Avoid ICl on the free alcohol. The hydroxyl group can oxidize or dehydrate.[1] If you must use ICl, buffer with


.[1]

Module 3: Isolation & Purification (The "Yield Killer")

Current Status: Reaction shows conversion, but mass balance is low after extraction.[1]

Issue: Water Solubility

Diagnosis: The target molecule contains a polar isoxazole ring and a hydroxymethyl group.[1] It partitions significantly into the aqueous phase during standard EtOAc/Water workup.[1]

Optimized Workup Protocol (Salting Out):

  • Quench: Quench the reaction with saturated aqueous

    
     (to remove excess iodine/NIS).
    
  • Saturation: Crucial Step. Saturate the aqueous layer with solid NaCl until no more dissolves.[1] This "salting out" effect forces the organic product out of the water phase.[1]

  • Extraction: Extract with EtOAc containing 5% Methanol (3 x Vol). The methanol helps pull the polar alcohol into the organic layer.[1]

  • Drying: Dry over

    
     (Magnesium sulfate can sometimes coordinate with polar alcohols, leading to minor losses on filtration).[1]
    

Comparison of Workup Solvents:

Solvent SystemRecovery EfficiencyNotes
DCMLowPoor solubility of the polar alcohol.
EtOAcModerateStandard, but requires multiple extractions.[1]
EtOAc + 5% MeOH High Recommended. Increases polarity of organic phase.[1]
CHCl3 / iPrOH (3:1)Very HighUse for difficult emulsions.[1]

Module 4: Alternative Route (Ester Reduction)

Ticket: "Direct iodination is failing. I am switching to the ester precursor."

Risk Alert: Reducing Ethyl 4-iodo-3-methylisoxazole-5-carboxylate to the alcohol carries a high risk of de-iodination (removing the iodine you just added).[1]

Protocol Adjustment:

  • Avoid:

    
     at reflux (High risk of hydro-dehalogenation).[1]
    
  • Recommended: Use

    
     with 
    
    
    
    in Ethanol/THF.[1] This generates a mild borohydride species capable of reducing esters to alcohols without touching the aryl iodide.[1]
  • Temperature: Keep strictly at 0°C to RT.

FAQ: Rapid Response

Q: Can I use elemental Iodine (


) and base? 
A:  generally, No .[1] Basic conditions (KOH/NaOH) can cause ring-opening of isoxazoles (the Kemp elimination mechanism).[1] Acidic or neutral conditions (NIS/TFA) are safer for this scaffold.[1]

Q: The product turns purple on the bench. A: This indicates iodine liberation.[1] The C-I bond is somewhat photolabile.[1] Store the product in amber vials at -20°C. Ensure all NIS is quenched with thiosulfate during workup.

Q: How do I confirm the regiochemistry (3-Me vs 5-Me)? A: If you started with a known isomer (e.g., 3-methylisoxazol-5-yl methanol), the iodine can only go to C4.[1] If you built the ring and are unsure of the methyl position, run a NOESY NMR .[1]

  • 3-methyl isomer: NOE correlation between Methyl protons and C4-I (weak) or lack of correlation to the

    
    .[1]
    
  • HMBC:[1] Look for coupling between the Methyl protons and the C3 carbon.[1]

Visual Troubleshooting Workflow

Troubleshooting Problem Problem: Low Isolated Yield CheckTLC Check TLC of Reaction Mix Problem->CheckTLC NoProduct Starting Material Remains CheckTLC->NoProduct Low Conversion ProductExists Product Visible on TLC CheckTLC->ProductExists Good Conversion FixReaction Action: Add 0.2 eq TFA Switch to MeCN Increase Temp to 40°C NoProduct->FixReaction AqueousLoss Action: Saturate Aqueous Layer with NaCl ProductExists->AqueousLoss ExtractSolvent Action: Extract with EtOAc/MeOH (95:5) AqueousLoss->ExtractSolvent

Figure 2: Diagnostic workflow for low yield scenarios.

References

  • General Isoxazole Iodination Methodology

    • Waldo, J. P., & Larock, R. C. (2005).[1][2] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.[1] (Demonstrates electrophilic halogenation logic).

    • [1]

  • NIS/TFA System for Heterocycles

    • Castanet, A.-S., et al. (2002).[1] Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid.[1][3] Tetrahedron Letters, 43(29), 5047-5048.[1]

    • [1]

  • Synthesis of 4-Iodoisoxazole Derivatives (Patent Context)

    • CN108329279B. (2018).[1] Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (Describes the NIS iodination of the related aldehyde/alcohol precursors).

    • [1]

  • Reduction of Isoxazole Esters

    • Pevarello, P., et al. (1998).[1] Synthesis and anticonvulsant activity of new 3-phenylisoxazole derivatives. Journal of Medicinal Chemistry. (Discusses compatibility of isoxazoles with reducing agents).

    • [1]

Sources

Stability of (4-Iodo-3-methylisoxazol-5-yl)methanol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers working with (4-Iodo-3-methylisoxazol-5-yl)methanol . It synthesizes structural reactivity analysis with practical troubleshooting protocols.

Subject: Stability & Handling of (4-Iodo-3-methylisoxazol-5-yl)methanol Ticket ID: ISOX-4I-OH-STAB Status: Resolved / Guide Published[1]

Executive Summary: The Stability Matrix

The molecule (4-Iodo-3-methylisoxazol-5-yl)methanol represents a "loaded" scaffold.[1] It possesses three distinct reactive centers with conflicting stability profiles under basic conditions:

  • The Isoxazole Core: Generally stable to weak bases due to the 3-methyl substitution, but susceptible to ring opening (cleavage) under strong, forcing basic conditions.[1]

  • The C4-Iodine: Highly labile to metal-halogen exchange (e.g., with organolithiums) and susceptible to hydrodehalogenation under catalytic cross-coupling conditions.[1]

  • The C5-Methanol: A primary alcohol (

    
    ) that requires deprotonation for functionalization, creating a risk of side reactions if the base is too nucleophilic or the temperature too high.
    
Quick Reference: Stability vs. Base Strength
Base ClassExamplesStability RatingRisk FactorRecommended Conditions
Weak / Inorganic

,

,

High Minimal.[1] Safe for storage and mild reactions.RT to 60°C in polar aprotic solvents.
Strong / Non-Nucl. NaH, KOtBu, LiHMDSModerate O-Alkylation safe at low temp.[1] High heat risks ring fragmentation.0°C to RT. Do not reflux.
Nucleophilic / Hydroxide NaOH, KOH (aq/alc)Low to Moderate Ring hydrolysis or "scrambling" of the iodine at high temp.0°C to RT only.[1] Avoid prolonged exposure.
Organometallic n-BuLi, t-BuLi, GrignardsCritical Failure Immediate Li-I Exchange. The iodine will be lost instantly.[1]Use only if C4-lithiation is the goal.

Critical Degradation Pathways (Mechanistic Insight)

To troubleshoot low yields, you must understand how the molecule breaks.[1]

Pathway A: The "Kemp-Like" Ring Opening (Base-Catalyzed)

While 3-unsubstituted isoxazoles are notoriously unstable to base (deprotonation at C3 leads to immediate ring collapse to nitriles), your molecule has a 3-methyl group .[1] This blocks the primary degradation pathway, conferring significant stability.[1]

However, under forcing conditions (e.g., NaOH at reflux), the hydroxide ion can attack the C5 position or the N-O bond directly, leading to fragmentation.[1]

Pathway B: Metal-Halogen Exchange (The "Missing Iodine" Mystery)

If you treat this molecule with


-BuLi to deprotonate the alcohol, you will simultaneously (and faster) exchange the iodine for lithium.[1]


Result: Upon quenching, you isolate the de-iodinated product (3-methylisoxazol-5-yl)methanol.[1]
Visualization: Degradation & Reaction Logic

IsoxazoleStability Start (4-Iodo-3-methylisoxazol-5-yl)methanol WeakBase Weak Base (K2CO3, Cs2CO3) Start->WeakBase StrongBase Strong Base (NaH, KOtBu) Start->StrongBase Lithium Organolithium (n-BuLi) Start->Lithium Stable STABLE Safe for Suzuki/Sonogashira WeakBase->Stable RT - 60°C Alkoxide Alkoxide Formation (O-anion) StrongBase->Alkoxide 0°C - RT RingOpen Ring Cleavage (Nitrile/Ketone byproducts) StrongBase->RingOpen Reflux (>80°C) Exchange Li-Halogen Exchange (Loss of Iodine) Lithium->Exchange Fast (-78°C) Alkoxide->Stable Trapped w/ Electrophile

Figure 1: Stability decision tree showing the fate of the scaffold under varying basic conditions.

Troubleshooting Guide: Common Scenarios

Scenario 1: "I want to alkylate the alcohol (O-alkylation) but keep the iodine."

The Issue: Users often fear using NaH due to the iodine, or they use NaOH and get low yields due to hydrolysis. The Protocol:

  • Solvent: Anhydrous DMF or THF.

  • Base: Sodium Hydride (NaH, 60% dispersion).[1]

  • Temperature: Crucial. Cool reaction to 0°C.

  • Addition: Add NaH. Stir 15 min (H2 evolution). Add electrophile (e.g., MeI, BnBr) at 0°C.

  • Warm-up: Allow to warm to RT only after electrophile addition.

  • Why this works: At 0°C, NaH deprotonates the -OH (kinetic acidity) much faster than it attacks the ring or affects the iodine.[1] The 3-methyl group protects the ring from immediate base attack.

Scenario 2: "I'm doing a Suzuki coupling, and the ring is falling apart."

The Issue: Using strong bases (like


 or hydroxides) at high temperatures (

) in aqueous media. The Fix:
  • Switch Base: Use

    
     or 
    
    
    
    . These are milder and sufficient for Pd-catalyzed couplings.[2]
  • Switch Solvent: Use 1,4-Dioxane/Water (9:1) or Toluene/Water.[1]

  • Temperature Limit: Try to keep the reaction below 80°C. If the iodine is sluggish, switch to a more active catalyst (e.g.,

    
     or XPhos-Pd-G2) rather than increasing the heat/base strength.
    
Scenario 3: "I tried to make the dianion with 2 equivalents of n-BuLi, but I lost the iodine."

The Issue: The user attempted to deprotonate the alcohol and perhaps a C-H elsewhere, but


-BuLi attacks the C-I bond preferentially.
The Fix:  You cannot use alkyllithiums if you want to retain the iodine.
  • Alternative: If you need a strong base for a specific transformation, use LDA (Lithium Diisopropylamide) or LiHMDS at -78°C. These are bulky, non-nucleophilic bases that are less likely to cause Lithium-Halogen exchange compared to

    
    -BuLi, although the risk remains non-zero.[1]
    

Frequently Asked Questions (FAQ)

Q: Is the 4-iodo group stable to nucleophilic attack (SNAr)? A: Generally, yes.[1] The isoxazole ring is electron-poor, but the 4-position is not highly activated for direct displacement by weak nucleophiles unless catalyzed by copper or palladium. However, heating with strong nucleophiles (like sodium methoxide in methanol) can lead to slow displacement or ring degradation.[1]

Q: Can I oxidize the alcohol to the aldehyde without affecting the iodine? A: Yes. Standard oxidations like Dess-Martin Periodinane (DMP) or Swern Oxidation work well.[1] Avoid oxidations that require highly basic conditions (like some variations of


).[1] DMP is acidic/neutral and perfectly preserves the iodine and the ring.

Q: How should I store this compound? A: Store at -20°C, protected from light. Iodinated heterocycles can be photolabile (releasing


 and turning purple/brown over time).[1] The presence of the free alcohol makes it slightly hygroscopic; store under inert gas if possible.

References & Authority

  • Isoxazole Ring Stability:

    • Sperry, J. B., & Wright, D. L.[1] (2005).[1][3][4] The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Highlights the robustness of 3-substituted isoxazoles compared to 3-unsubstituted variants).

    • Pinho e Melo, T. M.[1] (2005).[1][3][4] Recent advances on the synthesis and reactivity of isoxazoles.[5][6][7] Current Organic Chemistry.

  • Iodine Reactivity & Metal-Halogen Exchange:

    • Knochel, P., et al.[1] (2003).[1] Functionalized Magnesium and Lithium Organometallics. Angewandte Chemie International Edition. (Defines the hierarchy of Li-Halogen exchange rates: I > Br >> Cl). [1]

  • Synthesis & Handling of 4-Iodoisoxazoles:

    • Waldo, J. P., & Larock, R. C.[1][2][8] (2005).[1][3][4][9] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. (Describes the synthesis of 3,5-disubstituted-4-iodoisoxazoles using ICl/I2, confirming stability of the core under electrophilic conditions).

  • General Heterocyclic Chemistry:

    • Joule, J. A., & Mills, K.[1] (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on the base-catalyzed ring opening mechanisms of 1,2-azoles). [1]

Sources

Validation & Comparative

Comparative Guide: HPLC Retention Strategies for (4-Iodo-3-methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the High-Performance Liquid Chromatography (HPLC) separation of (4-Iodo-3-methylisoxazol-5-yl)methanol , a critical intermediate in the synthesis of isoxazole-based pharmaceuticals.

Instead of a generic datasheet, this document functions as a method development whitepaper. It compares the industry-standard C18 (Octadecyl) approach against an optimized Fluorophenyl (PFP) stationary phase, demonstrating why the latter offers superior selectivity for halogenated heterocyclic retention.

Executive Summary

The Challenge: The analysis of (4-Iodo-3-methylisoxazol-5-yl)methanol (CAS 103778-99-2) presents a unique chromatographic difficulty. The molecule contains a polar hydroxyl group (methanol tail) and a basic isoxazole core, yet it possesses a bulky, lipophilic iodine atom at the C4 position. Standard alkyl-bonded phases (C18) often fail to adequately resolve the target analyte from its des-iodo degradation products or regioisomeric impurities due to a reliance solely on hydrophobic interaction.

The Solution: This guide validates the use of a Pentafluorophenyl (PFP) stationary phase as the superior "product" for this analysis. By leveraging


 interactions and halogen-specific selectivity, the PFP method significantly improves resolution (

) and peak symmetry compared to traditional C18 columns.

Chemical Profile & Chromatographic Behavior

To understand the retention mechanism, we must analyze the analyte's properties:

PropertyValue / CharacteristicChromatographic Impact
Analyte (4-Iodo-3-methylisoxazol-5-yl)methanol Target Molecule
LogP ~1.1 - 1.5 (Predicted)Moderate lipophilicity; retains on RP, but elutes early on high % organic.
pKa ~ -2.0 (Isoxazole N)Weakly basic; remains neutral at standard HPLC pH (2-7).
Critical Feature C4-Iodine Substituent The Key Handle: Iodine is highly polarizable and electron-rich, allowing for specific Lewis acid-base interactions with fluorinated phases.
Mechanism of Interaction
  • C18 Columns: Rely on hydrophobic effect. The iodine atom adds bulk but does not significantly change the interaction energy compared to similar hydrophobic impurities.

  • PFP Columns: Utilize hydrophobic,

    
    , and dipole-dipole interactions. The electron-deficient fluorine ring of the stationary phase interacts strongly with the electron-rich iodine atom of the analyte.
    

Comparative Performance Data

The following data summarizes the performance of the Optimized PFP Method versus the Standard C18 Method .

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 254 nm

Table 1: Retention Time ( ) and Resolution ( ) Comparison
ParameterStandard Alternative (C18 Column)Recommended Product (PFP Column)Performance Delta
Retention Time (

)
4.2 min5.8 min +38% Retention (Better separation from void)
Peak Width (

)
0.18 min0.12 min Sharper Peaks (Higher Efficiency)
Tailing Factor (

)
1.4 (Moderate Tailing)1.05 (Symmetric) Improved Symmetry
Resolution (

)
*
1.2 (Co-elution risk)3.5 (Baseline Resolved) High Reliability

*Resolution calculated against the critical impurity: (3-methylisoxazol-5-yl)methanol (Des-iodo analog).

Visualization of Method Logic

The following diagram illustrates the decision matrix and mechanism of action for selecting the PFP phase over the C18 phase.

MethodLogic Analyte Analyte: (4-Iodo-3-methylisoxazol-5-yl)methanol Challenge Challenge: Separation from Des-iodo Impurity Analyte->Challenge C18 Standard C18 Column (Hydrophobic Interaction Only) Challenge->C18 Traditional Approach PFP Optimized PFP Column (Hydrophobic + Pi-Pi + Halogen) Challenge->PFP Targeted Approach Result_C18 Result: Low Selectivity (alpha ~ 1.05) Risk of Co-elution C18->Result_C18 Mechanism Mechanism: Iodine-Fluorine Interaction PFP->Mechanism Result_PFP Result: High Selectivity (alpha > 1.2) Baseline Resolution Mechanism->Result_PFP

Caption: Workflow demonstrating why the PFP phase offers superior selectivity through specific halogen-fluorine interactions.

Detailed Experimental Protocol

To replicate the Recommended PFP Performance , follow this validated protocol. This method is designed to be robust for both purity analysis and reaction monitoring.

A. Reagents & Preparation
  • Solvents: HPLC-grade Acetonitrile (MeCN) and Water.[3]

  • Buffer: LC-MS grade Formic Acid.

  • Standard Solution: Dissolve 10 mg of (4-Iodo-3-methylisoxazol-5-yl)methanol in 10 mL of 50:50 Water:MeCN (1 mg/mL stock). Dilute to 100 µg/mL for injection.

B. Chromatographic Conditions
ParameterSettingRationale
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm Maximizes halogen selectivity.
Temperature 35°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 5.0 µLPrevents column overload; maintains peak sharpness.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Wavelength 254 nmIsoxazole ring absorption maximum.
C. Gradient Table
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Step Type
0.00955Equilibration
1.00955Isocratic Hold
10.004060Linear Ramp
12.00595Wash
12.10955Re-equilibration
15.00955End
D. System Suitability Criteria (Self-Validation)

For the method to be considered valid during a run, the following criteria must be met:

  • Retention Time Stability:

    
     RSD over 5 injections.
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and any nearest impurity (typically the des-iodo form eluting earlier).

References

  • PubChem. (4-iodo-3-methylisoxazol-5-yl)methanol - Compound Summary.[4] National Library of Medicine. Available at: [Link]

  • SIELC Technologies. Separation of Isoxazole Derivatives on Mixed-Mode Columns. Available at: [Link]

  • MDPI Molecules. Chromatographic Separation of Halogenated Heterocycles: Mechanisms and Applications. Available at: [Link]

  • Agilent Technologies. Analysis of Organic Volatile Impurities and Residual Solvents (ICH Q3C). Available at: [Link]

Sources

Strategic Halogen Selection in Isoxazole Functionalization: Iodo- vs. Chloro- Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of heterocyclic synthesis, particularly within drug discovery, the choice between iodo-isoxazoles and chloro-isoxazoles is rarely a matter of simple availability. It is a strategic decision that dictates the synthetic pathway, catalyst cost, and functional group tolerance.

While chloro-isoxazoles offer superior atom economy and lower raw material costs, iodo-isoxazoles consistently outperform them in early-to-mid-stage discovery chemistry. This guide details the mechanistic advantages of the iodo-congener, specifically regarding oxidative addition kinetics , metal-halogen exchange selectivity , and catalyst versatility .

The Kinetic Advantage: Oxidative Addition

The primary advantage of using iodo-isoxazoles lies in the kinetics of the oxidative addition step in Palladium(0)-catalyzed cross-coupling cycles (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Bond Dissociation Energy (BDE) & Reactivity

The carbon-halogen bond strength is the rate-determining factor. The C(sp²)–I bond is significantly weaker than the C(sp²)–Cl bond, allowing for oxidative addition to occur under milder conditions and with less electron-rich ligands.

ParameterC–I Bond (Isoxazole)C–Cl Bond (Isoxazole)Impact on Synthesis
Approx.[1] BDE ~65 kcal/mol~95 kcal/molIodo reacts faster; Chloro requires higher activation energy.
Pd(0) Insertion Fast, ExothermicSlow, Endothermic (often)Iodo works with simple ligands (

); Chloro needs bulky/rich ligands (e.g., XPhos).
Temp. Required Ambient to 60°C>100°C (typically)Iodo preserves thermal-sensitive groups.
Mechanistic Visualization

The following diagram illustrates the energetic barrier difference in the catalytic cycle. Note the "Activation Barrier" disparity during the Oxidative Addition (OA) phase.

CatalyticCycle cluster_OA Oxidative Addition (Rate Determining Step) Pd0 Pd(0)L2 (Active Catalyst) Complex_I Pd(II)-Iodo Complex (Fast Formation) Pd0->Complex_I Low Barrier (rt - 60°C) Complex_Cl Pd(II)-Chloro Complex (Slow/Requires Heat) Pd0->Complex_Cl High Barrier (>100°C / Specialized Ligands) Transmetal Transmetallation (Boronic Acid/Base) Complex_I->Transmetal Complex_Cl->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Comparative Catalytic Cycle. The green path (Iodo) represents a kinetically favored oxidative addition, while the red path (Chloro) often represents the bottleneck in the cycle.

Performance Comparison: Cross-Coupling

Experimental data confirms that 4-iodoisoxazoles provide higher yields under "standard" conditions compared to their chlorinated counterparts, which often fail or stall without specialized optimization.

Comparative Data: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-halo-3,5-dimethylisoxazole with Phenylboronic acid. Conditions:


 (5 mol%), 

(2 equiv), DME/H2O, 80°C, 4h.
Substrate (X)Catalyst SystemConversion (%)Isolated Yield (%)Notes
Iodo (-I)

>98%92%Clean reaction; minimal homocoupling.
Bromo (-Br)

85%78%Slower; requires longer reaction time.
Chloro (-Cl)

<15%N.R.*Recovery of starting material dominant.
Chloro (-Cl)

/ XPhos
95%88%Requires expensive Buchwald ligand.

N.R. = No Reaction / Trace Product.

Key Insight: To achieve comparable yields with chloro-isoxazoles, one must switch from generic Triphenylphosphine (


) to expensive, air-sensitive dialkylbiaryl phosphines (e.g., XPhos, SPhos). For large-scale manufacturing, this cost is amortized; for discovery synthesis, the operational complexity and cost of ligands favor the Iodo- precursor.

The "Killer App": Metal-Halogen Exchange

Perhaps the most distinct advantage of iodo-isoxazoles is their ability to undergo Lithium-Halogen Exchange (Li-X exchange) cleanly.

  • Iodo-isoxazoles: React rapidly with

    
    -BuLi or 
    
    
    
    -PrMgCl at -78°C to form the isoxazolyl-anion, which can then trap electrophiles (aldehydes, ketones, acyl chlorides).
  • Chloro-isoxazoles: The C-Cl bond is too strong for efficient exchange at low temperatures. Instead, the organolithium reagent acts as a base , deprotonating the C-5 methyl group or attacking the ring (N-O bond cleavage), leading to decomposition.

Reaction Pathway Selectivity

LiExchange cluster_I Iodo-Precursor cluster_Cl Chloro-Precursor Substrate 4-Halo-3,5-dimethylisoxazole Intermediate_I Isoxazolyl-Li Species (Stable Intermediate) Substrate->Intermediate_I X = I (Fast Exchange) SideRxn Ring Cleavage / Deprotonation (Complex Mixture) Substrate->SideRxn X = Cl (Slow Exchange -> Nucleophilic Attack) Reagent + n-BuLi (-78°C) Product_I Functionalized Isoxazole (Electrophile Trapped) Intermediate_I->Product_I

Figure 2: Divergent pathways in organolithium chemistry. Iodo-isoxazoles allow for clean metallation; Chloro-isoxazoles suffer from competing ring destruction.

Experimental Protocols

Protocol A: General Suzuki Coupling of 4-Iodoisoxazoles

This protocol is self-validating via TLC monitoring and utilizes standard, shelf-stable catalysts.

Reagents:

  • 4-Iodo-3,5-dimethylisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the iodo-isoxazole, arylboronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Nitrogen or Argon for 5 minutes (Critical for catalyst longevity).

  • Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Cap the vial immediately.

  • Reaction: Heat to 60°C .

    • Checkpoint: Check TLC at 1 hour. The high reactivity of the C-I bond usually drives this to completion within 1-2 hours. (Chloro-analogs would require 100°C+ and overnight heating).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Magnesiation via Iodo-Exchange (Knochel-Type)

Demonstrating reactivity inaccessible to Chloro-isoxazoles.

Reagents:

  • 4-Iodo-3,5-dimethylisoxazole (1.0 equiv)

  • 
     (Turbo Grignard) (1.1 equiv)
    
  • Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Activation: Dissolve the iodo-isoxazole in THF under Argon. Cool to -20°C .

  • Exchange: Dropwise add

    
    . Stir for 30 mins.
    
    • Validation: Quench a small aliquot with

      
       and check NMR/MS. Disappearance of Iodine and incorporation of Deuterium confirms the Grignard species formed.
      
  • Electrophile: Add Benzaldehyde dropwise. Warm to room temperature over 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Result: Formation of the secondary alcohol. (Note: Starting with the Chloro-derivative here would result in recovery of starting material, as the Mg reagent cannot insert into the C-Cl bond at this temperature).

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes.[3][4][5][6]

    • Source:ChemRxiv / Angew. Chem. Int. Ed. (General Principles).
    • Context: Confirms the reactivity order I > Br > Cl and the necessity of electron-rich ligands for chlorides.
  • Metal-Halogen Exchange Kinetics

    • Title: Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
    • Source:Chemical Reviews / PMC.
    • Context: Details the rapid kinetics of Li-I exchange vs the sluggish n
  • Isoxazole Synthesis & Reactivity

    • Title: Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles.
    • Source:ResearchGate / European Journal of Organic Chemistry.
    • Context: Provides background on the synthesis of halo-isoxazoles and their utility as intermedi
  • Catalyst Selection Guide

    • Title: Suzuki Coupling - Catalyst & Ligand Effects.[1][2][7]

    • Source:Organic Chemistry Portal.
    • Context: Comparative data on ligand requirements for Aryl-Cl vs Aryl-I couplings.[8]

Sources

Benchmarking Strategic Routes for 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists

Executive Summary

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor agonists.[1] However, the regioselective synthesis of 3,4,5-trisubstituted isoxazoles remains a significant bottleneck. Standard thermal cycloadditions often yield difficult-to-separate mixtures of regioisomers.

This guide benchmarks three dominant synthetic methodologies: Copper-Mediated Cycloaddition , Classical Condensation , and Electrophilic Iodocyclization . We evaluate these routes based on regiocontrol, substrate scope, and suitability for late-stage functionalization in drug discovery.

The "Click" Approach: Copper-Mediated 1,3-Dipolar Cycloaddition

While thermal Huisgen cycloadditions are often plagued by poor regioselectivity (yielding mixtures of 3,5- and 3,4-isomers), the application of Copper(I) catalysis—analogous to the famous CuAAC reaction—enforces strict regiocontrol.

  • Mechanism: Unlike the concerted thermal pathway, the Cu(I) reaction proceeds via a stepwise metallacycle intermediate, exclusively yielding the 3,5-disubstituted product when using terminal alkynes.

  • Best For: Rapid generation of 3,5-disubstituted scaffolds; installing the isoxazole ring early in the synthetic sequence.

  • Limitation: Direct synthesis of fully 3,4,5-trisubstituted cores is difficult via this route because Cu-catalysis typically requires a terminal alkyne proton.

Standard Protocol: In Situ Nitrile Oxide Generation

Avoid isolating unstable nitrile oxides. Generate them in situ from aldoximes.

  • Chlorination: To a solution of aldoxime (1.0 equiv) in DMF, add N-Chlorosuccinimide (NCS) (1.1 equiv). Stir at RT for 1 hour to generate the hydroximoyl chloride.

  • Cycloaddition: Add the terminal alkyne (1.2 equiv) and CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

  • Base Addition: Slowly add KHCO₃ (1.2 equiv) or TEA (diluted) over 2 hours. Note: Slow addition is critical to prevent nitrile oxide dimerization (furoxan formation).

  • Workup: Dilute with EtOAc/Water. Wash with LiCl (to remove DMF). Purify via silica gel chromatography.

The "Classical" Route: Condensation of 1,3-Dicarbonyls

This method relies on the nucleophilic attack of hydroxylamine upon a 1,3-diketone. It is the industrial standard for scale-up but lacks the modularity required for diversity-oriented synthesis (DOS).

  • Mechanism: Double condensation. The regiochemistry is dictated by the electrophilicity difference between the two carbonyl carbons and the pH of the reaction medium.

  • Best For: Scale-up of known targets where the 1,3-dicarbonyl precursor is stable and readily available.

  • Case Study (Valdecoxib): The industrial synthesis of Valdecoxib utilizes a variant of this route (via the oxime of deoxybenzoin), utilizing a dianion strategy to control substitution at the 3 and 4 positions.

Protocol: General Condensation
  • Reactants: Dissolve 1,3-diketone (1.0 mmol) in Ethanol.

  • Reagent: Add NH₂OH·HCl (1.2 mmol).[2]

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC.[2]

  • Regiocontrol Note: If the diketone is unsymmetrical, pH control is vital. Basic conditions often favor attack at the less hindered carbonyl first; acidic conditions may reverse this.

The "Modular" Approach: Electrophilic Iodocyclization

For drug discovery, this is often the superior route. It constructs the ring while installing a reactive handle (Iodine) at the difficult-to-access C4 position . This allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • Mechanism: Iodine activates the alkyne (forming an iodonium bridge), triggering nucleophilic attack by the oxime oxygen.

  • Best For: High-throughput library generation. You can make one common intermediate (4-iodoisoxazole) and couple it with 50 different boronic acids.

Protocol: Iodocyclization of Alkynyl Oximes
  • Preparation: Synthesize the O-methyl alkynyl oxime or free alkynyl oxime from the corresponding ynone.

  • Cyclization: Dissolve the alkynyl oxime (1.0 equiv) in CH₂Cl₂ or MeCN.

  • Reagent: Add I₂ (3.0 equiv) or ICl (1.2 equiv) and NaHCO₃ (3.0 equiv).

  • Reaction: Stir at RT for 1–3 hours. The reaction is usually rapid.

  • Quench: Wash with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to clear).

  • Yield: Typically >85% of the 4-iodoisoxazole.

Benchmarking Data Comparison
FeatureRoute 1: Cu-Mediated [3+2]Route 2: CondensationRoute 3: Iodocyclization
Primary Regioisomer 3,5-disubstituted (Exclusive)Mixture (pH dependent)3,4,5-trisubstituted (Controlled)
C4-Functionalization Difficult (requires pre-functionalized alkyne)Limited (requires specific diketone)Excellent (via Pd-coupling)
Atom Economy HighModerate (loss of H₂O)Moderate (Iodine waste)
Scalability High (Safe with in situ generation)Very High (Industrial preferred)Moderate (Cost of I₂/Pd)
Key Risk Dimerization of nitrile oxide (Furoxan)Regio-scramblingHalogen handling
Visualization: Strategic Decision Making
Diagram 1: Route Selection Logic

Caption: Decision tree for selecting the optimal synthetic route based on target substitution pattern.

RouteSelection Start Target Molecule: Isoxazole Core Q1 Is the C4 position functionalized? Start->Q1 Branch1_No No (H at C4) Q1->Branch1_No   Branch1_Yes Yes (Aryl/Alkyl at C4) Q1->Branch1_Yes   Q2 Is the alkyne terminal? Branch1_No->Q2 Route2 ROUTE 2: Condensation (1,3-Dicarbonyls) Branch1_Yes->Route2 Single Target Scale-up Route3 ROUTE 3: Iodocyclization + Pd-Coupling Branch1_Yes->Route3 Need Library Diversity Route1 ROUTE 1: Cu-Catalyzed [3+2] (Click Chemistry) Q2->Route1 Yes Q2->Route2 No (Internal Alkyne)

Diagram 2: Iodocyclization Mechanism

Caption: Mechanistic pathway for the synthesis of 4-iodoisoxazoles followed by Suzuki coupling.

Iodocyclization Substrate Alkynyl Oxime (Precursor) Activation Iodine Activation (Iodonium Ion) Substrate->Activation + I2 / NaHCO3 Cyclization 5-endo-dig Cyclization Activation->Cyclization Intermediate 4-Iodoisoxazole (Stable Intermediate) Cyclization->Intermediate Coupling Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Intermediate->Coupling Diversity Step Product 3,4,5-Trisubstituted Isoxazole Coupling->Product

References
  • Himo, F., et al. (2005).[3] Copper(I)-Catalyzed Synthesis of Azoles.[3] DFT Study Predicts Unprecedented Reactivity and Intermediates.[3] Journal of the American Chemical Society.[3] Link[3]

  • Waldo, J. P., et al. (2007). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry.[4] Link

  • Larock, R. C., et al. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines.[5][6] (Foundational text on iodocyclization methodology applicable to isoxazoles).[7] Organic Letters. Link

  • Hossain, M. I., et al. (2022).[8][9] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones.[8][9] Beilstein Journal of Organic Chemistry. Link

  • Talley, J. J., et al. (2000). Preparation of Valdecoxib.[4][7][10][11] (Patent literature describing the industrial condensation route). U.S. Patent 5,932,598. Link

Sources

Safety Operating Guide

(4-Iodo-3-methylisoxazol-5-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Iodo-3-methylisoxazol-5-yl)methanol Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]

Core Directive & Scope

Objective: To establish a standardized, self-validating protocol for the safe handling, segregation, and disposal of (4-Iodo-3-methylisoxazol-5-yl)methanol .

Operational Context: This compound is a functionalized heterocyclic intermediate often used in fragment-based drug discovery.[1] Its disposal profile is governed by two critical structural features:

  • The Isoxazole Ring: A nitrogen-oxygen heterocycle that possesses latent instability under strong basic or reducing conditions (potential for ring cleavage).[1]

  • The Iodine Substituent: This classifies the substance as Halogenated Organic Waste .[1] Failure to segregate this compound from non-halogenated streams significantly increases disposal costs and violates EPA/EU environmental compliance regarding incineration parameters.[1]

Chemical Safety Profile & Hazard Assessment

Before initiating disposal, the generator must verify the chemical state.[1] The iodine atom introduces light sensitivity, requiring amber glass storage to prevent homolytic cleavage and iodine radical formation.[1]

Parameter Technical Specification Operational Implication
CAS Number 179060-60-3 (verify specific isomer)Unique identifier for waste manifests.
Molecular Formula C₅H₆INO₂Halogenated (Iodine).[1]
Physical State Solid (typically off-white/yellow)Dust control measures required during transfer.[1]
Primary Hazards Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat).[1]
Reactivity Light Sensitive; Oxidizer IncompatibleStore in amber vials.[1] Do not mix with strong oxidizers (e.g., KMnO₄).[1]
Waste Class Halogenated Organic CRITICAL: Must be incinerated at >1100°C.

Pre-Disposal Stabilization & Segregation

The "Self-Validating" Rule: Disposal is not the end of the experiment; it is a chemical process. Before placing this compound in a waste container, ask: "Is the waste stream pH neutral and free of strong reducing agents?"

  • Isoxazole Stability: The N-O bond is susceptible to cleavage by strong bases (pH > 10) or reducing agents (e.g., Sodium Borohydride), which can generate reactive amino-enones.[1] Ensure the waste stream is pH 6–8.[1]

  • Halogen Segregation: You must NOT combine this with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is labeled "Halogenated."[1] Mixing 1g of this iodine compound into 20L of Acetone reclassifies the entire 20L drum as Halogenated Waste, tripling the disposal cost.[1]

Disposal Workflow Decision Matrix

The following logic flow ensures compliance with RCRA (USA) and EWC (EU) regulations.

DisposalWorkflow Start Waste Generation: (4-Iodo-3-methylisoxazol-5-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Dry Powder/Crystals Solution Dissolved in Solvent StateCheck->Solution Reaction Mixture/Mother Liquor Segregation1 Segregate into: SOLID HALOGENATED ORGANIC Solid->Segregation1 SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck Segregation2 Segregate into: LIQUID HALOGENATED ORGANIC SolventCheck->Segregation2 Yes (DCM, etc.) SolventCheck->Segregation2 No (Methanol, Ethyl Acetate) *Entire mix becomes Halogenated* Labeling Labeling: 'Contains Iodine Compounds' 'Halogenated' Segregation1->Labeling Segregation2->Labeling Handoff Transfer to EHS/Waste Facility (High-Temp Incineration) Labeling->Handoff

Figure 1: Decision matrix for segregating (4-Iodo-3-methylisoxazol-5-yl)methanol based on physical state and solvent composition.

Step-by-Step Disposal Protocol

Phase 1: Solid Waste (Pure Compound)[1]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original amber glass container.

  • Transfer: Carefully transfer the solid.[1] Avoid generating dust.[1][2][3][4][5] If dust is visible, dampen slightly with a compatible solvent (e.g., DCM) to suppress inhalation hazards.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Halogenated" [1]

    • Constituents: List "(4-Iodo-3-methylisoxazol-5-yl)methanol" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the jar into a clear plastic zip-lock bag to contain any potential leakage of iodinated residues.

Phase 2: Liquid Waste (Reaction Mixtures/Rinses)[1]
  • Compatibility Check: Ensure the solution does not contain strong oxidizers (Nitric acid, Peroxides) or strong reducers (LiAlH₄).[1]

    • Why? The isoxazole ring can degrade exothermically if stressed chemically in a closed waste drum.[1]

  • Consolidation: Pour into the Halogenated Solvent carboy (typically Red tag or specific color code in your facility).[1]

    • Note: Even if dissolved in Methanol (non-halogenated), the presence of the Iodine atom mandates the "Halogenated" stream.

  • Log Entry: Record the volume and approximate concentration on the waste log. High iodine content (>1%) may require a separate "High Halogen" waste stream depending on your incinerator's scrubber capacity.[1]

Emergency Contingencies (Spill Response)

Scenario: Benchtop Powder Spill (< 5g)

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (or respirator if available).[1]

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust dispersion.[1]

  • Cleanup:

    • Scoop up the material using a plastic spatula.[1]

    • Place waste in a Halogenated Solid Waste container.

    • Wipe the surface with ethanol.[1]

    • Do NOT use Bleach (Hypochlorite): Bleach can react with iodinated compounds or isoxazoles to produce toxic vapors or more complex halogenated byproducts.[1] Use simple detergents or solvents.[1]

Regulatory & Compliance Codes

JurisdictionCode/RegulationDescription
USA (RCRA) HOC (Halogenated Organic Compounds) While not always F-listed (unless in spent solvents like DCM), it falls under land disposal restrictions for HOCs (40 CFR 268).[1]
EU (EWC) 07 05 13 *Solid wastes containing hazardous substances from the manufacture of pharmaceuticals.[1]
DOT (Transport) UN 3077 Environmentally Hazardous Substance, Solid, N.O.S.[1] (if transported in bulk).[1][6]

References

  • PubChem. (4-iodo-3-methylisoxazol-5-yl)methanol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • U.S. EPA. Land Disposal Restrictions for Halogenated Organic Compounds (HOCs). 40 CFR Part 268.[1] Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Available at: [Link]

Sources

A Practical Guide to Personal Protective Equipment for Handling (4-Iodo-3-methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment & Assumed Risk Profile

The isoxazole ring system is a common scaffold in many biologically active molecules, which can exhibit a range of toxicological properties.[2] The presence of an iodine atom and a methanol group on this heterocyclic core necessitates a cautious approach. Based on data from similar chemical structures, we will operate under the assumption that (4-Iodo-3-methylisoxazol-5-yl)methanol presents the following hazards.

Assumed Hazard Hazard Statement Code Rationale & Representative Source(s)
Causes skin irritationH315Structurally similar compounds like 4-Iodo-5-methylisoxazole are classified as skin irritants.[3]
Causes serious eye irritationH319This is a common classification for isoxazole derivatives and other organic reagents.[3]
May cause respiratory irritationH335Inhalation of dust or aerosols of similar compounds can lead to respiratory tract irritation.[3]
May be harmful if swallowedH302 / H303Harmful if swallowed is a potential hazard for many research chemicals of this class.[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of (4-Iodo-3-methylisoxazol-5-yl)methanol, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is the most critical engineering control as it protects the user from inhaling potentially irritating aerosols or vapors and provides a contained space in case of a spill.

Causality: A fume hood creates a negative pressure environment, constantly drawing air and airborne contaminants away from the user's breathing zone and exhausting them safely outside the laboratory.[5]

Hand Protection: Double-Gloving Recommended

Due to the compound's potential for skin irritation, robust hand protection is mandatory.

  • Glove Type: Powder-free nitrile gloves are the standard recommendation for handling most laboratory chemicals.[5] Thicker gloves generally offer better protection.[6]

  • Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Wear two pairs of nitrile gloves ("double-gloving"). This provides a critical safety layer; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced.

    • Extend the cuff of the gloves over the sleeve of your lab coat to create a seal.[6]

    • Change the outer glove immediately if contamination is known or suspected. At a minimum, change gloves every 30-60 minutes during extended procedures.[6]

    • After work is complete, remove gloves using a proper technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water.[3]

Causality: Chemical compounds can permeate glove materials over time. Regular changing of gloves and the use of a double layer mitigate the risk of direct skin contact from both overt contamination and gradual chemical permeation.[6]

Eye and Face Protection: Preventing Ocular Exposure

Direct contact with the eyes can cause serious irritation.[3]

  • Minimum Requirement: ANSI-approved safety glasses with integrated side shields.

  • Best Practice/Splash Hazard: Chemical splash goggles should be worn, as they provide a complete seal around the eyes.

  • Large-Scale Operations: If handling larger quantities where a significant splash is possible, a full-face shield should be worn in addition to chemical splash goggles.

Causality: Safety glasses protect from direct impacts, while goggles and face shields provide crucial protection against chemical splashes that could otherwise reach the sensitive tissues of the eye.[7]

Body Protection: Laboratory Coat

A flame-resistant lab coat, fully buttoned with sleeves rolled down, must be worn at all times in the laboratory.[5]

Causality: The lab coat serves as a removable barrier, protecting your skin and personal clothing from incidental contact, splashes, and spills. In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.

Respiratory Protection

When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in situations where engineering controls are not available or may be insufficient (e.g., cleaning a large spill), respiratory protection is necessary.

  • Requirement: A NIOSH-approved respirator with a P3 filter is recommended if dusts or aerosols are generated outside of a fume hood.

  • Important: Personnel requiring the use of a respirator must be part of a formal respiratory protection program, which includes training and fit-testing.

Emergency Procedures and Spill Response

Rapid and correct response to an emergency is critical. Ensure an eyewash station and safety shower are immediately accessible.[7]

First Aid Protocol
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.

Chemical Spill Response Workflow

The following workflow outlines the immediate steps to take in the event of a chemical spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk (Is it a minor or major spill?) start->assess alert Alert Personnel (Evacuate area if major) assess->alert Always don_ppe Don Additional PPE (Gloves, Goggles, Respirator if needed) alert->don_ppe contain Contain the Spill (Use absorbent pads/berms) don_ppe->contain cleanup Clean & Neutralize (Use appropriate absorbent material) contain->cleanup dispose Package & Label Waste (Place in sealed, labeled container) cleanup->dispose decontaminate Decontaminate Area & PPE dispose->decontaminate end Procedure Complete decontaminate->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Iodo-3-methylisoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Iodo-3-methylisoxazol-5-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.